BIRT 377
Beschreibung
Eigenschaften
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJHZQMQRVZEE-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Architecture of LFA-1 Inhibition by BIRT 377: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor found on leukocytes, plays a pivotal role in the immune system, mediating cell adhesion, migration, and T-cell activation.[1][2] Its interaction with intercellular adhesion molecules (ICAMs) is a critical step in various immunological processes.[3] The small molecule inhibitor, BIRT 377, has emerged as a significant tool for modulating LFA-1 activity. This technical guide provides an in-depth exploration of the this compound binding site on the LFA-1 protein, detailing the mechanism of allosteric inhibition, relevant quantitative data, and the experimental protocols used for its characterization.
LFA-1 Structure and Activation
LFA-1 is a heterodimeric glycoprotein composed of an alpha (αL, CD11a) and a beta (β2, CD18) subunit.[2] The extracellular portion of the αL subunit contains an inserted domain (I-domain), which is the primary binding site for ICAM-1.[2][4] The affinity of LFA-1 for its ligands is dynamically regulated through conformational changes, shifting from a low-affinity bent state to a high-affinity extended conformation upon cellular activation.[2][3] This "inside-out" signaling is crucial for immune cell function.[4][5]
The this compound Binding Site: An Allosteric Pocket
This compound is a non-covalent, allosteric inhibitor of LFA-1.[6][7] It does not bind directly to the ICAM-1 binding site, known as the metal ion-dependent adhesion site (MIDAS), located on the I-domain.[2][8] Instead, this compound targets a distinct, hydrophobic pocket on the I-domain, often referred to as the I-domain allosteric site (IDAS).[8][9] This site is located adjacent to the C-terminal α7 helix of the I-domain.[10][11]
By binding to the IDAS, this compound stabilizes the inactive, low-affinity conformation of LFA-1.[7][12] This prevents the conformational changes necessary for high-affinity binding to ICAM-1, thereby inhibiting LFA-1-mediated cell adhesion and subsequent immunological responses.[6][7]
Quantitative Analysis of this compound Inhibition
The potency of this compound has been quantified through various in vitro assays. The following table summarizes key binding affinity and inhibitory concentration data.
| Parameter | Value | Cell/System | Assay Description | Reference |
| IC50 | 2.6 ± 0.5 µM | SKW3 cells | Inhibition of LFA-1-mediated binding to immobilized ICAM-1 | [13] |
| IC50 | 0.85 ± 0.03 µM | Human peripheral blood lymphocytes | Inhibition of LFA-1-dependent IL-2 production stimulated by superantigen (SEB) | [13] |
| IC50 | 26 nM | HSB-2 human lymphoblast and H1HeLa cells | Cell adhesion assay | [14] |
| Kd | 20 nM | Human Lymphocyte function associated antigen 1 | LFA-1/ICAM-1 binding assay | [14] |
| Kd | 25.8 nM | Human Lymphocyte function associated antigen 1 | LFA-1/ICAM-1 binding assay | [14] |
Experimental Protocols
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.
Materials:
-
LFA-1-expressing cells (e.g., SKW3, HSB-2)
-
Recombinant human ICAM-1
-
96-well microtiter plates
-
This compound
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+ and Mg2+)
-
Plate reader
Protocol:
-
Coat 96-well plates with ICAM-1 overnight at 4°C.
-
Wash the plates to remove unbound ICAM-1 and block non-specific binding sites.
-
Label LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the adherent cells by measuring the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
IL-2 Production Assay
This assay assesses the functional consequence of LFA-1 inhibition by measuring the production of Interleukin-2 (IL-2), a cytokine whose synthesis is dependent on T-cell activation and LFA-1-mediated cell adhesion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Superantigen (e.g., Staphylococcal enterotoxin B - SEB) or PMA and ionomycin
-
This compound
-
Culture medium (e.g., RPMI-1640)
-
ELISA kit for human IL-2
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with SEB (for LFA-1 dependent activation) or with PMA and ionomycin (for LFA-1 independent activation, as a control).[13]
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value for the inhibition of IL-2 production.
LFA-1/ICAM-1 Binding Assay
Direct binding assays are used to determine the dissociation constant (Kd) of this compound for LFA-1.
Materials:
-
Purified recombinant LFA-1 protein
-
Radiolabeled or fluorescently labeled ICAM-1 or a competitive ligand
-
This compound
-
Assay buffer
-
Method for separating bound from free ligand (e.g., filtration, surface plasmon resonance)
Protocol (example using a competitive radioligand binding assay):
-
Incubate a constant amount of purified LFA-1 with a fixed concentration of a radiolabeled ligand that binds to the ICAM-1 binding site.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand using a suitable method.
-
Quantify the amount of bound radioligand.
-
The Ki (and subsequently Kd) can be calculated from the competition curve.
Visualizations
References
- 1. Leukocyte function-associated antigen-1: structure, function and application prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
chemical structure and properties of BIRT 377
An In-depth Analysis of the Allosteric LFA-1 Inhibitor
This technical guide provides a comprehensive overview of BIRT 377, a potent and orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a low molecular weight, nonionic compound.[1] Its structure is characterized by a central imidazolidine-2,4-dione ring. The stereochemistry at the C5 position of this ring is crucial for its high-affinity binding to LFA-1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇BrCl₂N₂O₂ | N/A |
| Molecular Weight | 476.17 g/mol | [2] |
| IUPAC Name | (5R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | [1][2][3][4] |
| Type | Small molecule, nonionic | [1] |
| Bioavailability | Orally bioavailable | [4][5] |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 |
Mechanism of Action: Allosteric Inhibition of LFA-1
This compound functions as a noncompetitive, allosteric inhibitor of LFA-1 (also known as CD11a/CD18 or αLβ2 integrin).[6] LFA-1, an adhesion molecule expressed on the surface of leukocytes, plays a critical role in the immune response by mediating cell-cell interactions.
The mechanism of inhibition involves the following key steps:
-
Binding Site : this compound binds non-covalently to a specific site on the α-subunit (CD11a) of LFA-1.[1][4]
-
Conformational Lock : This binding event prevents LFA-1 from undergoing the necessary conformational change to its high-affinity state.[1][3]
-
Inhibition of Ligand Binding : By locking LFA-1 in its low-affinity state, this compound effectively blocks its interaction with its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[4][5]
This inhibition of the LFA-1/ICAM-1 interaction disrupts crucial immunological processes, including leukocyte adhesion, transendothelial migration to sites of inflammation, and the formation of the immunological synapse between T cells and antigen-presenting cells.[1][3][7]
Biological Activity and Pharmacological Properties
This compound has demonstrated significant biological activity in various in vitro and in vivo models. Its primary effect is the inhibition of LFA-1-mediated cellular processes.
In Vitro Activity
| Assay | Description | IC₅₀ / Kₔ | Reference |
| LFA-1/ICAM-1 Binding | Inhibition of the binding between purified LFA-1 and ICAM-1. | Kₔ = 25.8 ± 6.3 nM | [2] |
| Cell Adhesion | Inhibition of SKW3 cell (a human T-cell lymphoma line) binding to immobilized ICAM-1. | IC₅₀ = 2.6 ± 0.5 µM | [3] |
| IL-2 Production | Inhibition of Interleukin-2 (IL-2) production by human peripheral blood mononuclear cells (PBMCs) stimulated with superantigen (SEB). | IC₅₀ = 0.85 ± 0.03 µM | [3] |
| Selectivity | Inhibition of VLA-4-mediated binding of SKW3 cells to fibronectin. | IC₅₀ > 250 µM | [3] |
In Vivo Activity and Pharmacokinetics
In animal models, this compound has been shown to inhibit immune responses. For instance, daily oral administration of 3-10 mg/kg in a mouse model with human PBMC injection resulted in the inhibition of human IgG production, an effect comparable to anti-LFA-1 antibodies.[5]
Pharmacokinetic studies in rabbits have shown that this compound follows a two-compartment model after intravenous administration.[8] The compound has a short half-life in serum, approximately 10 minutes in female rabbits, with a systemic clearance rate of 130 ml/h/kg.[1]
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro and in vivo studies, this compound is typically prepared as a stock solution in an organic solvent due to its low aqueous solubility.
-
Reconstitution : Reconstitute this compound powder in 100% ethanol or 200 proof ethyl alcohol to a stock concentration, for example, 22.156 mg/mL.[1][9]
-
Aliquoting and Storage : Create smaller aliquots of the stock solution (e.g., 10 µL) to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1][5]
-
Working Solution : For cell-based assays, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentrations. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
-
Plate Coating : Coat 96-well plates with a solution of recombinant human ICAM-1 and incubate to allow for protein adsorption.
-
Blocking : Wash the plates and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Cell Preparation : Culture and harvest LFA-1-expressing cells (e.g., SKW3). The cells may be labeled with a fluorescent dye like calcein-AM for later quantification.
-
Compound Incubation : Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Adhesion Step : Add the pre-incubated cells to the ICAM-1 coated and blocked plates and allow them to adhere for a specific time.
-
Washing : Gently wash the plates to remove any non-adherent cells.
-
Quantification : Measure the number of adherent cells, for example, by reading the fluorescence of the labeled cells.
-
Data Analysis : Plot the cell adhesion as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Therapeutic Potential and Applications
The ability of this compound to inhibit LFA-1-mediated leukocyte adhesion and migration makes it a compound of interest for the treatment of various inflammatory and autoimmune diseases. By preventing the infiltration of immune cells into tissues, this compound has the potential to reduce inflammation and tissue damage.
Research has particularly focused on its application in neuropathic pain, where it has been shown to reverse allodynia in animal models by dampening pro-inflammatory responses in the peripheral and central nervous system.[1][7][10] Its oral bioavailability makes it an attractive candidate for development as a therapeutic agent for chronic inflammatory conditions. Furthermore, its role in modulating T-cell activation suggests potential applications in autoimmune disorders and organ transplantation.
References
- 1. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Rat and rabbit plasma distribution of free and chylomicron-associated this compound, a novel small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BIRT 377: A Potent Allosteric Inhibitor of LFA-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BIRT 377, a small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for relevant in vitro assays are also provided to facilitate further research and development.
Core Properties of this compound
This compound is a potent, orally bioavailable, non-covalent inhibitor of the interaction between LFA-1 and its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[1][2] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 213211-10-0 | [1] |
| Molecular Weight | 442.13 g/mol | [1] |
| Chemical Formula | C₁₈H₁₅BrCl₂N₂O₂ | [1] |
| Chemical Name | (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of LFA-1.[3] It binds to a site on the I-domain of the CD11a (αL) subunit of LFA-1, which is distinct from the ICAM-1 binding site.[2] This binding event locks LFA-1 in a low-affinity, bent conformation, preventing the conformational changes required for high-affinity binding to ICAM-1.[4]
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells is a critical step in various immunological processes, including leukocyte adhesion, trafficking to sites of inflammation, and the formation of the immunological synapse required for T-cell activation and subsequent cytokine production, such as Interleukin-2 (IL-2).[3][5]
The activation of LFA-1 is a tightly regulated process involving both "inside-out" and "outside-in" signaling:
-
Inside-out Signaling: Intracellular signals, often initiated by chemokine or T-cell receptor (TCR) activation, trigger a signaling cascade involving the activation of the small GTPase Rap1.[6] This leads to the recruitment of proteins like talin and kindlin to the cytoplasmic tail of the LFA-1 β2 subunit, inducing a conformational change that extends the extracellular domain and increases its affinity for ICAM-1.[5][7]
-
Outside-in Signaling: The binding of LFA-1 to ICAM-1 can also initiate intracellular signaling pathways within the leukocyte, further modulating cell behavior, such as cell spreading, migration, and gene expression.[3][7][8]
By preventing the initial high-affinity binding to ICAM-1, this compound effectively disrupts these downstream signaling events.
LFA-1 Activation and Inhibition Pathway
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Assay Description | Cell Type | Reference |
| Kd | ~26 nM | LFA-1/ICAM-1 binding assay | - | [9] |
| IC₅₀ | 0.85 ± 0.03 µM | SEB-induced IL-2 production | Human PBMCs | [9] |
| IC₅₀ | 2.6 ± 0.5 µM | LFA-1-mediated cell adhesion to ICAM-1 | SKW3 cells | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound and other LFA-1 inhibitors.
LFA-1/ICAM-1 Mediated Static Cell Adhesion Assay
This assay measures the ability of leukocytes to adhere to immobilized ICAM-1 and the inhibition of this process by compounds like this compound.[10]
Materials:
-
Recombinant human ICAM-1
-
96-well flat-bottom microplates
-
Phosphate Buffered Saline (PBS) with Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Leukocyte cell line (e.g., SKW3 or freshly isolated PBMCs)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Dilute recombinant ICAM-1 to a final concentration of 10 µg/mL in PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate. For negative control wells, add PBS only.
-
Incubate the plate for 1-2 hours at 37°C.
-
Aspirate the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Labeling:
-
Harvest and wash the leukocyte cell suspension.
-
Resuspend the cells in serum-free media and label with a fluorescent dye according to the manufacturer's instructions.
-
After labeling, wash the cells and resuspend them in adhesion buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells added (determined from unwashed wells).
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC₅₀ value.
-
Inhibition of SEB-Induced IL-2 Production Assay
This assay measures the ability of this compound to inhibit T-cell activation, quantified by the production of IL-2, in response to the superantigen Staphylococcal Enterotoxin B (SEB).[9][11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Staphylococcal Enterotoxin B (SEB)
-
This compound
-
Human IL-2 ELISA kit
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Cell Stimulation and Treatment:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well round-bottom plate.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.
-
Stimulate the cells by adding SEB to a final concentration of 100 ng/mL. For negative controls, add media instead of SEB.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
IL-2 Quantification:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production for each concentration of this compound compared to the SEB-stimulated vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, potent, and specific allosteric inhibitor of LFA-1. Its ability to disrupt the LFA-1/ICAM-1 interaction makes it a valuable tool for studying the roles of this pathway in various immunological processes and a potential therapeutic candidate for inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ins and outs of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Leukocyte Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-affinity LFA1-dependent outside-in signaling mediates avidity modulation via the Rabin8–Rab8 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEB Stimulation Assay Workflow | iQ Biosciences [iqbiosciences.com]
BIRT 377: A Technical Guide for Immunological Research
Introduction
BIRT 377, chemically identified as (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a potent, orally bioavailable, and non-ionic small molecule inhibitor.[1][2] It functions as a specific antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] This interaction is a cornerstone of numerous immunological processes, including leukocyte adhesion, migration, and the formation of the immunological synapse required for T-cell activation.[4][5][6] Consequently, this compound serves as an invaluable research tool for dissecting the roles of LFA-1 in both physiological and pathological immune responses, particularly in studies related to inflammation and autoimmune disorders.[3]
Mechanism of Action
This compound is a negative allosteric modulator of LFA-1.[7] It exerts its inhibitory effect not by competing with ICAM-1 at the binding site, but by non-covalently binding to a specific site on the CD11a subunit of the LFA-1 heterodimer.[1][2] This binding event prevents LFA-1 from undergoing the necessary conformational change to its high-affinity state, which is a prerequisite for effective binding to ICAM-1.[1][4] By locking LFA-1 in its low-affinity conformation, this compound effectively abrogates the downstream signaling and cell adhesion events that are dependent on the LFA-1/ICAM-1 axis.[1][4]
Caption: Mechanism of this compound action on LFA-1.
Core Applications in Immunology
The primary utility of this compound lies in its ability to selectively disrupt LFA-1-dependent functions, allowing researchers to probe their significance in various immunological contexts.
-
Inhibition of Leukocyte Trafficking: The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells is critical for transendothelial migration to sites of inflammation.[4][5] this compound prevents this adhesion, thereby inhibiting the infiltration of immune cells into tissues.[1][4] This makes it a powerful tool for studying inflammatory processes in diseases like neuropathic pain.[1][8]
-
Modulation of T-Cell Activation: The formation of a stable immunological synapse between a T-cell and an antigen-presenting cell (APC) is required for T-cell activation. This synapse is stabilized by the LFA-1/ICAM-1 interaction, which acts as a co-stimulatory signal.[6] this compound disrupts this synapse, leading to reduced T-cell activation, proliferation, and cytokine production, notably Interleukin-2 (IL-2).[2][3][5]
Caption: this compound disrupts the immunological synapse.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key reported values.
| Assay Type | Cell Type/System | Parameter | Value | Reference |
| Cell Adhesion Assay | SKW3 Cells to immobilized ICAM-1 | IC₅₀ | 2.6 ± 0.5 µM | [5] |
| IL-2 Production Assay | Human PBMCs (SEB stimulated) | IC₅₀ | 0.85 ± 0.03 µM | [5] |
| VLA-4 Mediated Adhesion | SKW3 Cells to fibronectin | IC₅₀ | > 250 µM | [5] |
Note: The high IC₅₀ value for VLA-4-mediated adhesion demonstrates the selectivity of this compound for LFA-1 over other integrins.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
In Vitro LFA-1-Mediated Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
96-well microtiter plates
-
Recombinant human ICAM-1
-
LFA-1-expressing lymphocyte cell line (e.g., SKW3)
-
This compound (and vehicle control, e.g., DMSO)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., RPMI 1640)
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with recombinant ICAM-1 overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with blocking buffer for 1-2 hours at 37°C.
-
Cell Preparation: Label SKW3 cells with Calcein-AM according to the manufacturer's protocol. Resuspend cells in assay buffer.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Adhesion: Add the cell/inhibitor mixture to the ICAM-1 coated and blocked wells. Allow cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the vehicle control indicates inhibition of adhesion.
T-Cell Activation Assay (IL-2 Production)
This protocol assesses the effect of this compound on T-cell activation by measuring the production of IL-2 following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell stimulant (e.g., Staphylococcal enterotoxin B (SEB), or plate-bound anti-CD3/anti-CD28 antibodies)
-
This compound (and vehicle control)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating: Isolate PBMCs and plate them in a 96-well culture plate.
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
Stimulation: Add the T-cell stimulant (e.g., SEB) to the wells. For LFA-1-independent stimulation control, cells can be treated with PMA and ionomycin.[5]
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions. A dose-dependent decrease in IL-2 levels indicates inhibition of T-cell activation.
Caption: Workflow for a T-cell activation assay.
In Vivo Administration in Rodent Models
This compound has been used in animal models, particularly for neuropathic pain, to study the role of peripheral immune cells.
Procedure Outline (Rat/Mouse Model):
-
Model Induction: Induce neuropathic pain via methods such as Chronic Constriction Injury (CCI) of the sciatic nerve.[4][8]
-
This compound Preparation: Prepare this compound for administration. For intravenous (i.v.) injection, it may need to be dissolved in a suitable vehicle.
-
Administration: Administer this compound to the animals, typically via i.v. injection to target peripheral LFA-1 actions.[1][8] Dosing regimens can vary, for example, 3-10 mg/kg once daily.[3]
-
Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia) at various time points post-administration.
-
Tissue Collection and Analysis: At the end of the experiment, collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, spinal cord, spleen) for analysis.[1][4]
-
Downstream Analysis: Perform molecular analysis such as qPCR or protein assays (e.g., MesoScale Discovery) to measure levels of pro- and anti-inflammatory cytokines (e.g., IL-1β, TNF, IL-10, IL-17A) and immune cell markers.[1][4]
This compound is a highly specific and effective allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its ability to block LFA-1-dependent leukocyte adhesion and T-cell activation makes it an indispensable tool for immunology researchers. By providing a means to pharmacologically dissect these critical pathways, this compound facilitates a deeper understanding of the molecular mechanisms underpinning inflammatory and autoimmune diseases, aiding in the exploration of novel therapeutic strategies.
References
- 1. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of BIRT 377 in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing unmet medical need. A key driver of the inflammatory cascade in many of these conditions is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is critical for the adhesion, migration, and activation of T-cells, which are central players in autoimmune pathology. BIRT 377, a potent, orally bioavailable small molecule, functions as a non-covalent, allosteric inhibitor of LFA-1. By binding to the CD11a subunit of LFA-1, this compound prevents the conformational change required for high-affinity binding to ICAM-1, thereby disrupting the inflammatory cascade at a crucial juncture. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes available quantitative data, details relevant experimental protocols, and explores its therapeutic potential in the context of autoimmune diseases.
Introduction to LFA-1 and its Role in Autoimmunity
Lymphocyte Function-Associated Antigen-1 (LFA-1), a member of the β2-integrin family, is a heterodimeric protein expressed on the surface of leukocytes, including T-lymphocytes.[1] It is composed of an alpha subunit (CD11a) and a beta subunit (CD18).[1] The interaction of LFA-1 with its primary ligand, ICAM-1, which is expressed on endothelial cells and antigen-presenting cells (APCs), is a critical step in the immune response.[2] This binding mediates the firm adhesion of leukocytes to the endothelium, allowing for their extravasation into tissues, and is essential for the formation of the immunological synapse between T-cells and APCs, a process required for T-cell activation and proliferation.[2]
In autoimmune diseases, the dysregulation of this interaction contributes to the chronic inflammation and tissue damage that characterize these conditions. The aberrant migration of autoreactive T-cells into target organs and their subsequent activation are heavily dependent on the LFA-1/ICAM-1 axis. Therefore, the inhibition of this interaction presents a compelling therapeutic strategy for a wide range of autoimmune disorders.
This compound: A Potent Allosteric Inhibitor of LFA-1
This compound, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a small molecule that acts as a negative allosteric modulator of LFA-1.[1][3] Unlike competitive inhibitors that bind to the active site, this compound binds to a site on the CD11a I-domain of LFA-1, distinct from the ICAM-1 binding site.[3] This binding prevents the conformational shift of LFA-1 to its high-affinity state, which is necessary for effective binding to ICAM-1.[3] This allosteric mechanism of action offers potential advantages in terms of specificity and safety.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibition of LFA-1/ICAM-1 Interaction by this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| LFA-1/ICAM-1 Binding Assay | SKW3 cells to immobilized ICAM-1 | 2.6 ± 0.5 µM | [3] |
| LFA-1/ICAM-1 Protein-Protein Binding | Purified proteins | 0.24 ± 0.13 µM | [3] |
Table 2: In Vitro Inhibition of LFA-1-Dependent Cellular Functions by this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Superantigen (SEB)-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.85 ± 0.03 µM | [3] |
Note: No publicly available Kd values for this compound were identified in the searched literature.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on the modulation of the LFA-1 signaling pathway. The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular events known as "outside-in" signaling, which is crucial for T-cell activation, proliferation, and cytokine production. Conversely, intracellular signals can prime LFA-1 for binding, a process termed "inside-out" signaling. This compound disrupts both of these processes by locking LFA-1 in its low-affinity conformation.
References
- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BIRT 377: A Technical Guide to its Application in T-Cell Activation and Migration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIRT 377 is a potent, orally bioavailable small molecule inhibitor of the interaction between the Lymphocyte Function-Associated Antigen-1 (LFA-1) and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the immunological synapse, facilitating T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells, a prerequisite for T-cell activation and migration to sites of inflammation.[3][4] By non-covalently binding to the CD11a subunit of LFA-1, this compound allosterically prevents the conformational changes required for high-affinity binding to ICAM-1, thereby disrupting downstream signaling pathways and cellular responses.[2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in studying T-cell activation and migration.
Mechanism of Action: Inhibition of the LFA-1/ICAM-1 Axis
T-cell activation is a multi-step process initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an APC.[3] However, this initial signal is not sufficient for a robust immune response. Co-stimulatory signals are required, and the LFA-1/ICAM-1 interaction provides a crucial one. This adhesion stabilizes the contact between the T-cell and the APC, forming the immunological synapse and allowing for sustained TCR signaling.
This compound acts as an antagonist to this critical interaction. It binds to a site on the I-domain of the LFA-1 α-chain (CD11a), preventing the receptor from adopting its high-affinity, extended conformation.[3][4] This inhibition is specific to the LFA-1/ICAM-1 interaction, as this compound does not significantly affect other integrin-mediated interactions, such as VLA-4-mediated binding to fibronectin.[5] The disruption of the LFA-1/ICAM-1 axis by this compound leads to the inhibition of T-cell adhesion, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).[1][5][6]
The signaling pathway downstream of LFA-1 engagement involves the activation of the Erk1/2 signaling cascade, which synergizes with TCR-mediated signals to promote T-cell activation.[1] By blocking the initial LFA-1/ICAM-1 binding, this compound effectively dampens this synergistic signaling, leading to reduced T-cell responses.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various T-cell functional assays.
| Assay | Cell Type | Stimulus | IC50 Value (µM) | Reference |
| SKW3 Cell Binding to ICAM-1 | SKW3 | - | 2.6 ± 0.5 | [5] |
| IL-2 Production | Human PBMCs | SEB | 0.85 ± 0.03 |
| Assay | Cell Type | This compound Concentration | Inhibition | Reference |
| VLA-4 Mediated Binding to Fibronectin | SKW3 | Up to 250 µM | No significant inhibition | [5] |
| IL-2 Production (LFA-1 independent) | Human PBMCs | - | No inhibition | [5] |
Experimental Protocols
T-Cell Adhesion Assay
This protocol is adapted from methods used to assess LFA-1-mediated cell adhesion.
Objective: To determine the effect of this compound on T-cell adhesion to immobilized ICAM-1.
Materials:
-
Jurkat T-cells (or other T-cell line expressing LFA-1)
-
Recombinant human ICAM-1
-
96-well microtiter plates
-
This compound
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescent dye (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the labeled Jurkat cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to each ICAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
-
T-Cell Migration Assay (Transwell)
This protocol describes a common method for assessing T-cell chemotaxis.
Objective: To evaluate the effect of this compound on T-cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for T-cells, e.g., 5 µm)
-
24-well plates
-
T-cells (e.g., primary human T-cells or a T-cell line)
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound
-
Migration buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Setup of Transwell Plate:
-
Add migration buffer containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
Resuspend T-cells in migration buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
IL-2 Production Assay
This protocol outlines a method to measure the effect of this compound on T-cell activation-induced IL-2 secretion.
Objective: To quantify the inhibition of IL-2 production by this compound in stimulated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
T-cell stimulus (e.g., Staphylococcal enterotoxin B (SEB), anti-CD3/CD28 antibodies, or PMA/Ionomycin)
-
This compound
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating and Treatment:
-
Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in culture medium.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
-
Stimulation:
-
Add the T-cell stimulus to the wells. For LFA-1 dependent activation, use SEB or plate-bound anti-CD3 antibodies. For LFA-1 independent activation (as a control), use PMA and ionomycin.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
ELISA:
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.
-
-
Analysis:
-
Calculate the percentage of IL-2 production inhibition for each this compound concentration compared to the vehicle control.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of LFA-1 in T-cell biology. Its specificity as an LFA-1/ICAM-1 interaction inhibitor allows for the targeted investigation of T-cell activation and migration processes that are dependent on this crucial adhesion pathway. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of immune regulation and the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 3. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BIRT 377 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIRT 377 is a potent, orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2][3] It functions as an allosteric antagonist, binding to the αL subunit (CD11a) of LFA-1 and preventing its interaction with intercellular adhesion molecule-1 (ICAM-1).[1] This inhibition of the LFA-1/ICAM-1 interaction is critical for modulating immune responses, as it plays a central role in leukocyte adhesion, migration, and the formation of the immunological synapse.[2] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various in vitro assays.
Quantitative Data Summary
The effective concentration of this compound varies depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes key quantitative data from published studies.
| Assay Type | Cell Line(s) | Target Endpoint | Effective Concentration (IC50) | Notes |
| Cell Adhesion Assay | SKW3 (human T-cell lymphoma) | Inhibition of cell binding to immobilized ICAM-1 | 2.6 ± 0.5 µM[2] | This compound did not inhibit the binding of SKW3 cells to fibronectin, demonstrating selectivity for LFA-1 mediated adhesion.[2] |
| IL-2 Production Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Staphylococcal enterotoxin B (SEB)-induced IL-2 production | 0.85 ± 0.03 µM[2] | This compound did not inhibit IL-2 production stimulated by PMA and ionomycin, indicating specificity for LFA-1 dependent pathways.[2] |
| Epithelial-to-Mesenchymal Transition (EMT) Marker Inhibition | HT-29 (human colorectal adenocarcinoma) co-cultured with LAD2 (human mast cell line) or Bone Marrow-Derived Mast Cells (BMMCs) | Inhibition of EMT-related gene (e.g., ZEB2, Vimentin) and protein expression | 20 µM (with LAD2), 40 µM (with BMMCs)[3][4] | Treatment for 6 hours was effective for inhibiting mRNA expression, while a 3-hour treatment was used for protein expression analysis.[4] |
| Cell Migration Assay | HT-29 cells pre-incubated with LAD2 cells | Inhibition of cancer cell migration | 20 µM[3][4] | HT-29 cells were pre-incubated with LAD2 cells and this compound for 12 hours before the 24-hour migration assay.[4] |
Signaling Pathway of LFA-1 and Inhibition by this compound
LFA-1 activation is a critical step in leukocyte adhesion and migration. It exists in different conformational states with varying affinities for its ligand, ICAM-1. "Inside-out" signaling, initiated by chemokines or T-cell receptor (TCR) engagement, triggers a conformational change in LFA-1 from a low-affinity, bent state to a high-affinity, extended state, enabling it to bind firmly to ICAM-1. This compound acts as an allosteric inhibitor, binding to the I-domain of the αL subunit and stabilizing the inactive conformation of LFA-1, thereby preventing its activation and subsequent binding to ICAM-1.
Caption: LFA-1 signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
Cell Adhesion Assay
This protocol is adapted from studies investigating the inhibition of LFA-1-mediated cell adhesion.[2]
Objective: To determine the IC50 of this compound for the inhibition of T-cell binding to immobilized ICAM-1.
Materials:
-
SKW3 cells
-
Recombinant human ICAM-1
-
96-well flat-bottom microtiter plates
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell stain (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human ICAM-1 solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label SKW3 cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer to a final concentration of 2 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the this compound dilutions to the ICAM-1 coated wells.
-
Add 50 µL of the labeled SKW3 cell suspension to each well (final cell count: 1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for the cell adhesion inhibition assay.
IL-2 Production Inhibition Assay
This protocol is based on the methodology used to assess the effect of this compound on T-cell activation.[2]
Objective: To determine the IC50 of this compound for the inhibition of SEB-induced IL-2 production in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Staphylococcal enterotoxin B (SEB)
-
This compound
-
96-well round-bottom plates
-
Human IL-2 ELISA kit
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well round-bottom plate (2 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of SEB solution (final concentration, e.g., 100 ng/mL) to stimulate the cells. For the unstimulated control, add 50 µL of medium.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
IL-2 Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-2 production inhibition for each this compound concentration relative to the SEB-stimulated control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value.
-
Epithelial-to-Mesenchymal Transition (EMT) Marker Inhibition Assay
This protocol is based on a study investigating the role of mast cell-cancer cell interactions in promoting EMT.[4]
Objective: To evaluate the effect of this compound on the expression of EMT markers in colorectal cancer cells co-cultured with mast cells.
Materials:
-
HT-29 colorectal cancer cells
-
LAD2 mast cells
-
Appropriate culture media for both cell lines
-
6-well plates
-
This compound
-
RNA isolation kit and reagents for qRT-PCR
-
Protein lysis buffer and reagents for Western blotting
-
Antibodies against ZEB2, Vimentin, and a loading control (e.g., GAPDH)
Procedure:
-
Co-culture Setup:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
On the following day, add LAD2 cells to the HT-29 cell culture at a specific ratio (e.g., 1:1).
-
-
This compound Treatment:
-
Treat the co-cultures with this compound at the desired concentration (e.g., 20 µM). Include a vehicle control (DMSO).
-
-
Sample Collection:
-
For qRT-PCR analysis, incubate the cells for 6 hours.
-
For Western blot analysis, incubate the cells for 3 hours.
-
-
qRT-PCR Analysis:
-
After the 6-hour incubation, harvest the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers specific for EMT markers (e.g., ZEB2, Vimentin) and a housekeeping gene for normalization.
-
-
Western Blot Analysis:
-
After the 3-hour incubation, lyse the cells in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ZEB2, Vimentin, and a loading control, followed by incubation with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.
-
For Western blotting, quantify the band intensities and normalize to the loading control.
-
Compare the expression of EMT markers in this compound-treated co-cultures to the untreated co-culture control.
-
Conclusion
This compound is a valuable tool for in vitro studies of immune cell function and cancer biology. The effective concentration of this compound should be optimized for each specific application. The protocols provided here serve as a starting point for researchers to design and execute their experiments. Careful attention to cell culture conditions, reagent concentrations, and incubation times is crucial for obtaining reliable and reproducible results.
References
BIRT 377: A Potent Inhibitor of Lymphocyte Adhesion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
BIRT 377 is a potent, orally bioavailable small molecule that acts as a non-competitive, allosteric inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2] By specifically targeting the CD11a subunit of LFA-1, this compound effectively blocks the interaction between LFA-1 on lymphocytes and the intercellular adhesion molecule-1 (ICAM-1) expressed on other cells, such as endothelial and antigen-presenting cells.[1][2] This inhibition of the LFA-1/ICAM-1 adhesion pathway is critical in modulating immune responses, making this compound a valuable tool for studying and potentially treating inflammatory and autoimmune disorders.[3][4] These application notes provide a detailed protocol for a lymphocyte adhesion assay using this compound, summarize key quantitative data, and illustrate the relevant biological pathways.
Introduction
Lymphocyte adhesion to endothelial cells and antigen-presenting cells is a fundamental process in the immune response, facilitating immune surveillance, inflammation, and T-cell activation. This process is primarily mediated by the interaction between the integrin LFA-1 (CD11a/CD18) on the surface of lymphocytes and its ligand, ICAM-1 (CD54).[5][6] The dysregulation of this interaction is implicated in various pathological conditions, including autoimmune diseases and chronic inflammation.
This compound, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a highly selective inhibitor of the LFA-1/ICAM-1 interaction.[1][2] It functions by binding to an allosteric site on the αL subunit of LFA-1, which prevents the conformational changes required for ICAM-1 binding.[7] This mechanism of action allows for the targeted disruption of lymphocyte adhesion without causing generalized immunosuppression.
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Adhesion) | 2.6 ± 0.5 µM | SKW3 cells to immobilized ICAM-1 | [1] |
| IC50 (IL-2 Production) | 0.85 ± 0.03 µM | SEB-stimulated human PBMCs | [1] |
| Kd (Binding Affinity) | 25.8 nM | LFA-1/ICAM-1 binding assay | [8] |
| pIC50 (Cell Adhesion) | 7.59 | HSB-2 human lymphoblast and H1HeLa cell adhesion assay | [8] |
Experimental Protocols
Lymphocyte Adhesion Assay Protocol
This protocol details a static adhesion assay to evaluate the inhibitory effect of this compound on the adhesion of lymphocytes to immobilized ICAM-1.
Materials:
-
96-well, flat-bottom, tissue culture-treated microplates
-
Recombinant human ICAM-1/CD54 Fc Chimera
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lymphocyte cell line (e.g., SKW3, Jurkat) or isolated primary lymphocytes
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., RPMI 1640 with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to a final concentration of 2 µg/mL in sterile PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with 200 µL of PBS to remove unbound ICAM-1.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS. The plate is now ready for the adhesion assay.
-
-
Cell Preparation:
-
Culture lymphocytes to the desired density. For primary cells, isolate them from whole blood using standard methods (e.g., Ficoll-Paque density gradient).
-
Wash the cells with serum-free assay buffer.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye such as Calcein-AM (typically 1-5 µM) by incubating for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
In a separate plate or tubes, pre-incubate the fluorescently labeled lymphocytes with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the blocking solution from the ICAM-1 coated plate.
-
Add 100 µL of the this compound-treated or vehicle-treated cell suspension to each well of the ICAM-1 coated plate.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 µL of assay buffer in each well.
-
-
Quantification:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
To determine the total number of cells added, include control wells where the wash steps are omitted.
-
Calculate the percentage of adherent cells for each condition: (Fluorescence of test well / Fluorescence of total cell well) x 100.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of LFA-1 and Inhibition by this compound
Caption: this compound allosterically inhibits LFA-1, preventing the conformational change required for ICAM-1 binding and subsequent lymphocyte adhesion.
Experimental Workflow for Lymphocyte Adhesion Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes: Utilizing BIRT 377 for the Targeted Inhibition of Interleukin-2 Production in T-Cells
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BIRT 377, a potent and specific small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), to inhibit T-cell activation and subsequent Interleukin-2 (IL-2) production. This compound functions as an allosteric, non-covalent inhibitor that binds to the CD11a subunit of LFA-1, preventing the high-affinity interaction with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1] This disruption of the LFA-1/ICAM-1 axis, a critical co-stimulatory signal in the immunological synapse, effectively suppresses T-cell mediated immune responses.[2] This document details the underlying mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing the inhibitory activity of this compound on IL-2 production in T-cells.
Mechanism of Action: LFA-1 Antagonism
T-cell activation is a complex process requiring at least two signals for a robust immune response. The primary signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC). The second, co-stimulatory signal is provided by the interaction of adhesion molecules. One of the most critical co-stimulatory interactions is the binding of LFA-1 on the T-cell surface to ICAM-1 on the APC.[3] This engagement stabilizes the immunological synapse, promoting sustained signaling cascades, including the Erk1/2 pathway, which are essential for the transcriptional activation of cytokine genes like IL2.[4]
This compound exerts its inhibitory effect by specifically targeting LFA-1. It binds to a site on the CD11a subunit, locking the integrin in a low-affinity state and preventing the conformational change required for binding to ICAM-1.[2] By blocking this crucial co-stimulatory signal, this compound effectively inhibits downstream signaling pathways, leading to a reduction in T-cell activation and proliferation, and a marked decrease in IL-2 production.[1][2]
Quantitative Data Summary
This compound is a highly selective inhibitor for LFA-1-dependent processes. Its potency has been characterized in various in vitro assays. The data clearly demonstrates that this compound inhibits LFA-1-mediated cell adhesion and subsequent IL-2 production, but does not affect cell functions that are independent of LFA-1, confirming its specific mechanism of action.[2]
| Assay Description | Cell Type | Stimulus | Parameter Measured | IC₅₀ Value | Reference |
| LFA-1 Dependent IL-2 Production | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | IL-2 Secretion | 0.85 ± 0.03 µM | [2] |
| LFA-1 Independent IL-2 Production | Human PBMCs | PMA + Ionomycin | IL-2 Secretion | No inhibition | [2] |
| LFA-1/ICAM-1 Mediated Adhesion | SKW3 Cells | Plate-bound ICAM-1 | Cell Binding | 2.6 ± 0.5 µM | [2] |
| VLA-4/Fibronectin Mediated Adhesion | SKW3 Cells | Plate-bound Fibronectin | Cell Binding | > 250 µM | [2] |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of this compound on T-cell IL-2 production.
This protocol measures the ability of this compound to inhibit IL-2 production in human peripheral blood mononuclear cells (PBMCs) stimulated in an LFA-1-dependent manner.
References
- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 4. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BIRT 377 in a Neuropathic Pain Chronic Constriction Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The Chronic Constriction Injury (CCI) model in rodents is a widely utilized preclinical model to study the mechanisms of neuropathic pain and evaluate potential analgesics. This document provides detailed application notes and protocols for investigating the efficacy of BIRT 377, a potent and orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction, in the CCI model. This compound targets the neuroinflammatory component of neuropathic pain by modulating immune cell trafficking and activation.[1][2][3]
Mechanism of Action of this compound
This compound is a non-covalent, allosteric antagonist of Lymphocyte Function-associated Antigen-1 (LFA-1), an integrin expressed on the surface of leukocytes, including T cells and myeloid cells.[3][4] LFA-1 plays a critical role in immune cell adhesion, migration, and activation through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and other cells.[1][4] In the context of neuropathic pain following nerve injury, the infiltration of pro-inflammatory immune cells into the peripheral and central nervous system is a key pathological driver. By blocking the LFA-1/ICAM-1 interaction, this compound inhibits the transendothelial migration of these immune cells to the site of nerve injury and into the spinal cord, thereby dampening the neuroinflammatory response.[4] Furthermore, this compound has been shown to modulate the inflammatory phenotype of immune cells, promoting a shift from a pro-inflammatory to an anti-inflammatory state.[4]
Key Experimental Data
The following tables summarize the quantitative data on the effects of this compound in the rat Chronic Constriction Injury (CCI) model.
Table 1: Effect of Intravenous this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Paw Withdrawal Threshold (g) - Day 28 Post-CCI (Pre-treatment) | Paw Withdrawal Threshold (g) - Day 29 Post-CCI (24h Post-treatment) | Paw Withdrawal Threshold (g) - Day 32 Post-CCI (4 days Post-treatment) |
| Sham + Vehicle | ~10 g | ~10 g | ~10 g |
| CCI + Vehicle | < 2 g | < 2 g | < 2 g |
| CCI + this compound (i.v.) | < 2 g | ~10 g | ~10 g |
Data are approximated from graphical representations in the cited literature.[4]
Table 2: Effect of Intravenous this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in the Sciatic Nerve of CCI Rats
| Target Gene | CCI + Vehicle (Fold Change vs. Sham) | CCI + this compound (Fold Change vs. CCI + Vehicle) |
| IL-1β | Increased | Decreased[5] |
| TNF | Increased | Decreased[5] |
| CXCL1 | Increased | Decreased[5] |
| IL-17A | Increased | Decreased[5] |
| RORγt | Increased | Decreased[5] |
Qualitative changes are summarized from the cited literature.
Table 3: Effect of Intravenous this compound on Anti-inflammatory Cytokine and Transcription Factor mRNA Expression in the Sciatic Nerve of CCI Rats
| Target Gene | CCI + Vehicle (Fold Change vs. Sham) | CCI + this compound (Fold Change vs. CCI + Vehicle) |
| IL-10 | No significant change or blunted response[5] | Increased[5] |
| FOXP3 | No significant change | Increased[5] |
Qualitative changes are summarized from the cited literature.
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation) and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain body temperature.
-
Shave the lateral aspect of the left thigh and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision (~1.5 cm) on the lateral surface of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate a ~7 mm segment of the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the hind limb, without arresting epineural blood flow.[6][7]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, although for pain research, analgesics may be withheld.[8][9]
-
Allow the animals to recover in a clean cage with soft bedding. Monitor the animals daily for signs of distress or infection.
-
For sham surgery controls, perform the same procedure, including nerve exposure, but do not place the ligatures.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in individual Plexiglas enclosures on the elevated wire mesh platform for at least 15-30 minutes before testing.
-
Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw.
-
Apply the filament with increasing pressure until it buckles. Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw, flinches, or licks the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
-
Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.
Protocol 3: Intravenous Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection, or as specified by the supplier)
-
Insulin syringes with 27-30 gauge needles
-
Restraining device for rats
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration. For example, a concentration of 2.5 µ g/300 µL has been used.[4]
-
Gently restrain the rat. The lateral tail vein is the most common site for intravenous injection. Warming the tail with a heat lamp or warm water can help to dilate the vein.
-
Insert the needle into the lateral tail vein. A small flash of blood in the hub of the needle indicates successful entry into the vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
Visualizations
Caption: Experimental workflow for evaluating this compound in a CCI model.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 4. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Fluorescent immunohistochemistry of somatotopical glial and neuronal activation in spinal cords [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Adhesion Inhibition by BIRT 377
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells is a critical process in the immune response, facilitating immune synapse formation, T-cell activation, and trafficking to sites of inflammation.[1][2][3] This adhesion is primarily mediated by the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on T-cells, and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on opposing cells.[3][4][5] Dysregulation of this interaction is implicated in various autoimmune and inflammatory diseases.[6]
BIRT 377 is a potent and orally bioavailable small molecule antagonist of LFA-1.[7][8] It acts as a noncompetitive inhibitor, binding to the CD11a subunit of LFA-1 and preventing the conformational changes required for high-affinity binding to ICAM-1.[1][7] This inhibitory action blocks LFA-1/ICAM-1-mediated cell adhesion, thereby suppressing subsequent T-cell activation and effector functions.[1] This application note provides a detailed protocol for utilizing flow cytometry to quantify the inhibitory effect of this compound on T-cell adhesion.
Signaling Pathway of LFA-1 Mediated T-Cell Adhesion and Inhibition by this compound
T-cell receptor (TCR) engagement or chemokine signaling initiates an "inside-out" signaling cascade that activates LFA-1.[9] This process involves the recruitment of proteins like talin and kindlin to the cytoplasmic tail of the LFA-1 β2 subunit, leading to a conformational change in the extracellular domain from a low-affinity bent state to a high-affinity extended state.[5][10] This high-affinity LFA-1 can then bind to ICAM-1 on other cells, leading to firm adhesion. This compound binds to an allosteric site on the LFA-1 αL subunit (CD11a), preventing this conformational activation and locking LFA-1 in its inactive state, thus inhibiting its binding to ICAM-1.[1][11]
Experimental Protocol: Flow Cytometry-Based T-Cell Adhesion Assay
This protocol details a method to quantify the adhesion of T-cells to ICAM-1-expressing cells and assess the inhibitory potential of this compound.
Materials
-
Cells:
-
T-cells (e.g., Jurkat cells, primary human T-cells)
-
ICAM-1 expressing target cells (e.g., ICAM-1 transfected cell line, activated endothelial cells)
-
-
Reagents:
-
This compound (and a vehicle control, e.g., DMSO)
-
Cell-permeable fluorescent dyes for labeling (e.g., Calcein AM for T-cells, CellTrace Violet for target cells)
-
Assay Buffer: PBS with 0.5% BSA and 2mM MgCl₂/1mM CaCl₂
-
Fixation Buffer: 1% Paraformaldehyde in PBS
-
-
Equipment:
-
Flow cytometer
-
96-well V-bottom plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Experimental Workflow
Step-by-Step Method
-
Cell Preparation and Labeling:
-
Label T-cells with Calcein AM (green fluorescence) according to the manufacturer's protocol. Resuspend at 1 x 10⁶ cells/mL in Assay Buffer.
-
Label ICAM-1 expressing target cells with CellTrace Violet (violet fluorescence) according to the manufacturer's protocol. Resuspend at 1 x 10⁶ cells/mL in Assay Buffer.
-
-
This compound Treatment:
-
In a 96-well V-bottom plate, add 50 µL of the labeled T-cell suspension to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the T-cells.
-
Incubate for 30 minutes at 37°C.
-
-
Co-culture and Adhesion:
-
Add 50 µL of the labeled target cell suspension to each well containing the pre-treated T-cells.
-
Gently mix and centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.
-
Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.
-
-
Removal of Non-Adherent Cells:
-
Gently resuspend the cells in each well.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant to remove non-adherent T-cells. Repeat this wash step twice with 150 µL of Assay Buffer.
-
-
Fixation and Acquisition:
-
Resuspend the cell pellets in 200 µL of Fixation Buffer.
-
Acquire the samples on a flow cytometer, collecting events for both the T-cell and target cell fluorescence channels.
-
Data Analysis
-
Gate on the target cell population (CellTrace Violet positive).
-
Within the target cell gate, quantify the percentage of cells that are also positive for the T-cell marker (Calcein AM positive). This double-positive population represents T-cells adhered to target cells.
-
Calculate the percent adhesion for each condition.
-
Determine the percent inhibition of adhesion by this compound relative to the vehicle control.
Data Presentation
The quantitative data from this assay can be summarized in a table for clear comparison of the dose-dependent effects of this compound.
| This compound Concentration (µM) | Mean % Adhesion (± SD) | % Inhibition of Adhesion |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0 |
| 0.1 | 38.9 ± 2.5 | 13.9 |
| 1 | 25.3 ± 1.8 | 44.0 |
| 10 | 10.1 ± 1.2 | 77.6 |
| 100 | 5.4 ± 0.8 | 88.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to investigate the inhibitory effects of this compound on T-cell adhesion. The detailed protocol and data presentation guidelines offer a robust method for researchers in immunology and drug development to assess the potency and mechanism of action of LFA-1 antagonists. The high-throughput nature of this assay makes it suitable for screening and characterizing novel immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 4. LFA-1 in T Cell Migration and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 6. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Synapse Formation with BIRT 377
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable and functional immune synapse (IS) between a T cell and an antigen-presenting cell (APC) is a critical event in the initiation of an adaptive immune response. This intricate process involves the orchestrated rearrangement of cell surface receptors and signaling molecules, leading to T cell activation, proliferation, and effector function. A key molecular interaction that stabilizes the IS is the binding of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1) on the T cell to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the APC.
BIRT 377 is a potent, orally bioavailable, small-molecule antagonist of LFA-1.[1][2] It acts as a non-covalent, allosteric inhibitor that binds to the CD11a subunit of LFA-1, locking the integrin in a low-affinity conformation and thereby preventing its interaction with ICAM-1.[3][4] This targeted inhibition of the LFA-1/ICAM-1 axis makes this compound an invaluable tool for dissecting the role of this interaction in immune synapse formation and T cell function. These application notes provide detailed protocols and data for utilizing this compound in your research.
Mechanism of Action of this compound
This compound specifically targets the LFA-1 integrin, a heterodimer composed of the αL (CD11a) and β2 (CD18) subunits. By binding to the CD11a subunit, this compound prevents the conformational changes required for LFA-1 to transition to a high-affinity state, which is a prerequisite for its binding to ICAM-1.[3][4] This blockade of the LFA-1/ICAM-1 interaction disrupts the adhesion between T cells and APCs, which is essential for the stabilization of the immune synapse and subsequent T cell activation.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro assays relevant to immune synapse formation and T cell function.
Table 1: Inhibitory Activity of this compound on LFA-1-Mediated Functions
| Assay | Cell Type | Stimulation | Parameter Measured | IC50 Value | Reference |
| Cell Adhesion | SKW3 cells | - | Binding to immobilized ICAM-1 | 2.6 ± 0.5 µM | [4] |
| Cytokine Release | Human PBMCs | Superantigen (SEB) | IL-2 Production | 0.85 ± 0.03 µM | [4] |
Table 2: Effect of this compound on T Cell - APC Interaction Forces
| Condition | T Cell - APC Pair | Parameter Measured | Force (nN) | Reference |
| Control (in the presence of antigen) | 3B11 T cells and LK35.2 APCs | Maximum Interaction Force | ~14.3 | [6] |
| This compound (80 µM) | 3B11 T cells and LK35.2 APCs | Maximum Interaction Force | ~0.4 | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on immune synapse formation and T cell activation.
Protocol 1: T Cell Adhesion to Immobilized ICAM-1
This assay measures the ability of this compound to inhibit the LFA-1-dependent adhesion of T cells to its ligand, ICAM-1.
Materials:
-
96-well flat-bottom microtiter plates
-
Recombinant human ICAM-1
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
T cell line (e.g., SKW3, Jurkat) or primary T cells
-
This compound
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label T cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium (e.g., RPMI 1640 with 1% BSA).
-
Prepare serial dilutions of this compound in the assay medium.
-
Incubate the cells with different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the pre-treated T cells to the ICAM-1 coated wells (e.g., 1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three to four times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Inhibition of T Cell Cytokine Production
This protocol assesses the effect of this compound on the production of cytokines, such as IL-2, by T cells following activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells and APCs
-
T cell activator (e.g., Staphylococcal enterotoxin B (SEB), anti-CD3/CD28 antibodies, or specific peptide antigen)
-
This compound
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
96-well round-bottom plates
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or a co-culture of T cells and APCs in a 96-well round-bottom plate (e.g., 2 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the different concentrations of this compound (or vehicle control) to the wells.
-
-
T Cell Activation:
-
Add the T cell activator (e.g., SEB at 1 µg/mL) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the cytokine of interest (e.g., IL-2) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the T cell adhesion assay.
Caption: Experimental workflow for the cytokine release inhibition assay.
Conclusion
This compound is a highly specific and potent inhibitor of the LFA-1/ICAM-1 interaction, making it an essential tool for researchers studying the molecular and cellular mechanisms of immune synapse formation. The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound to investigate the critical role of LFA-1-mediated adhesion in T cell biology. By employing this compound, researchers can gain deeper insights into the regulation of immune responses and explore potential therapeutic strategies for a variety of immune-related disorders.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting BIRT 377 precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIRT 377. The information is designed to address common challenges, particularly precipitation in aqueous buffers, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] By binding to the CD11a chain of LFA-1, this compound allosterically prevents the conformational changes required for ICAM-1 binding, thereby inhibiting LFA-1-mediated cell adhesion and subsequent inflammatory and immune responses.
Q2: What are the known physicochemical properties of this compound?
Obtaining precise, experimentally determined physicochemical properties for this compound from public literature is challenging. However, based on available data and computational predictions, the following information can be summarized:
| Property | Value | Source |
| Molecular Weight | 442.13 g/mol | MedchemExpress |
| Formula | C₁₈H₁₅BrCl₂N₂O₂ | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility in DMSO | ≥ 100 mM | Tocris Bioscience |
| Solubility in Ethanol | ≥ 20 mM | Tocris Bioscience |
| Predicted LogP | ~5.1 | Chemicalize |
| Predicted pKa | No ionizable groups predicted | Chemicalize |
| Aqueous Solubility | Predicted to be very low | Chemicalize |
Q3: In what solvents should I dissolve this compound to prepare a stock solution?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is recommended. A stock concentration of 10-50 mM in DMSO is a common starting point.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What is causing this?
This is a common issue for hydrophobic compounds like this compound. The precipitation is likely due to the poor solubility of this compound in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic co-solvent (DMSO) decreases significantly, and the compound may crash out of solution.
Q5: How can I prevent this compound from precipitating when preparing my working solutions?
Several strategies can be employed to minimize or prevent precipitation:
-
Minimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay. Many cell lines can tolerate up to 0.5% DMSO, but it is best to keep it at 0.1% or lower if possible to avoid off-target effects.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, add the stock to a small volume of buffer first while vortexing, and then bring it up to the final volume.
-
Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Use of Pluronic F-68: For cell-based assays, including a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your final culture medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator can help to redissolve small amounts of precipitate.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High final concentration of this compound | Lower the final concentration of this compound in your experiment if possible. |
| Insufficient organic co-solvent | Increase the final percentage of DMSO, but be mindful of its potential effects on your experimental system. |
| Rapid change in solvent polarity | Try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer with vigorous mixing, then add this intermediate dilution to the final volume. |
| Buffer composition | Certain salts or high concentrations of other components in your buffer may decrease the solubility of this compound. Try a simpler buffer system (e.g., PBS) to see if the issue persists. |
Issue: My this compound solution appears clear initially but forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Metastable solution | The initial solution may be supersaturated. Prepare fresh working solutions immediately before each experiment. |
| Temperature fluctuations | Store working solutions at a constant temperature. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with container surface | The compound may be adsorbing to the walls of the plastic or glass container. Using low-adhesion microplates or tubes may help. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to make 1 mL of a 50 mM stock solution, you will need 22.11 mg of this compound (MW = 442.13 g/mol ).
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (in this example, 1 mL).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Procedure for Diluting this compound into an Aqueous Buffer
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile aqueous experimental buffer (e.g., cell culture medium, PBS)
-
-
Procedure (for a final concentration of 50 µM with 0.1% DMSO):
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound. For example, add 2 µL of the 50 mM stock to 98 µL of the aqueous buffer. This creates a 1 mM solution in 2% DMSO. Mix thoroughly by pipetting or gentle vortexing.
-
Add the required volume of the intermediate dilution to your final experimental volume. For example, to make 1 mL of a 50 µM final solution, add 50 µL of the 1 mM intermediate dilution to 950 µL of the aqueous buffer.
-
The final DMSO concentration in this example will be 0.1%.
-
Mix the final solution well before adding it to your experimental setup.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound inhibits the LFA-1/ICAM-1 signaling pathway.
Caption: Relationship between this compound properties and its solubility.
References
BIRT 377 In Vivo Dosing: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the in vivo application of BIRT 377. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimal dosage, experimental protocols, and troubleshooting common issues encountered during in vivo studies with this LFA-1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1)[1]. LFA-1 is an integrin expressed on the surface of leukocytes, and its interaction with ICAM-1, which is expressed on endothelial cells and antigen-presenting cells, is crucial for leukocyte adhesion, migration to sites of inflammation, and the formation of the immunological synapse[2]. This compound acts as an allosteric antagonist of LFA-1, preventing the conformational change required for high-affinity binding to ICAM-1[2]. This blockade of the LFA-1/ICAM-1 interaction inhibits T-cell activation and trafficking.
Q2: What are the recommended starting dosages for in vivo studies?
A2: The optimal dosage of this compound will vary depending on the animal model, route of administration, and the specific research question. However, based on published preclinical studies, the following dosages can be used as starting points:
-
Oral (mice): 3-10 mg/kg, administered once daily[1].
-
Intravenous (mice): A dose of 2.5 µg has been reported as the lowest reliably efficacious dose in a neuropathic pain model.
-
Intravenous (rats): A concentration of 2.5 µ g/300 µL has been used in neuropathic pain studies.
-
Intrathecal (rats): A concentration of 500 ng/20 µL has been used for direct spinal administration.
-
Intravenous (rabbits): A single dose of 1 mg/kg has been documented.
It is strongly recommended to perform a pilot dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should this compound be formulated for in vivo administration?
A3: For intravenous and intrathecal administration in rodent models, this compound has been successfully formulated in sterile double-distilled water (ddH₂O). On the day of injection, an aliquot of this compound can be added to warmed sterile ddH₂O to reach the desired concentration and vortexed for 2 minutes to ensure complete dissolution. The vehicle control would be sterile ddH₂O alone. For oral administration, the specific formulation used in the cited studies is not detailed, but a common approach for poorly soluble compounds is to use a vehicle such as a solution of 0.5% methylcellulose or a suspension in a suitable oil.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my in vivo model.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | The effective dose can vary significantly between different animal models and disease states. Solution: Conduct a dose-response study to determine the optimal dose for your specific model. Start with the recommended dosages from the literature and test a range of higher and lower doses. |
| Inadequate Drug Exposure | The pharmacokinetic profile of this compound may differ in your animal strain or model. Solution: While specific public data on the Cmax, Tmax, and half-life of this compound is limited, consider the following: - Route of Administration: Oral bioavailability may be a factor. If using oral administration, consider switching to intravenous administration to ensure 100% bioavailability. - Dosing Frequency: If the drug has a short half-life in your model, the dosing interval may be too long. Consider increasing the dosing frequency (e.g., from once daily to twice daily). - Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study in your animal model to determine the plasma concentration and half-life of this compound after administration. This will provide valuable data to optimize your dosing regimen. |
| Formulation and Stability Issues | Improper formulation can lead to poor solubility, precipitation, and reduced bioavailability. Solution: Ensure this compound is fully dissolved in the vehicle. For intravenous use, prepare the solution fresh on the day of injection. If you observe any precipitation, sonicate the solution or try a different vehicle. Always vortex the solution thoroughly before administration. |
| Timing of Administration | The therapeutic window for this compound may be specific to the disease model. Solution: Review the literature for your specific disease model to determine the optimal timing for intervention. Consider initiating treatment at different stages of disease progression (e.g., prophylactic vs. therapeutic). |
Quantitative Data Summary
The following tables summarize the reported in vivo dosages for this compound from preclinical studies.
Table 1: this compound Dosage in Rodent Models
| Species | Route of Administration | Dosage | Dosing Schedule | Disease Model |
| Mouse | Oral | 3-10 mg/kg | Once daily for 14 days | hPBMC-injected model[1] |
| Mouse | Intravenous | 2.5 µg | Single dose | Neuropathic pain |
| Rat | Intravenous | 2.5 µ g/300 µL | Single dose | Neuropathic pain |
| Rat | Intrathecal | 500 ng/20 µL | Single dose | Neuropathic pain |
Table 2: this compound Dosage in Other Animal Models
| Species | Route of Administration | Dosage | Dosing Schedule | Study Type |
| Rabbit | Intravenous | 1 mg/kg | Single dose | Pharmacokinetic study |
Experimental Protocols
Detailed Methodology for Intravenous Administration of this compound in Rats
This protocol is adapted from a study investigating the effects of this compound on neuropathic pain.
-
Preparation of this compound Solution:
-
On the day of injection, warm sterile double-distilled water (ddH₂O) in a water bath to 37°C.
-
Add a pre-weighed aliquot of this compound to the warmed ddH₂O to achieve a final concentration of 2.5 µ g/300 µL.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Prepare a vehicle control solution of sterile ddH₂O.
-
Administer the solution to the animals within one hour of preparation.
-
-
Intravenous Injection Procedure:
-
Anesthetize the rat using isoflurane (3% volume in oxygen).
-
Record the animal's weight.
-
Firmly hold the tail and insert a 27-gauge needle into the lateral tail vein.
-
Observe a small amount of blood efflux into the syringe to confirm proper placement.
-
Inject the 300 µL volume over a period of 10 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its home cage and monitor for recovery.
-
Visualizations
Caption: this compound inhibits the LFA-1/ICAM-1 signaling pathway.
Caption: Experimental workflow for intravenous this compound administration in rats.
References
potential off-target effects of BIRT 377 in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BIRT 377, a potent, orally bioavailable, allosteric inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-covalent, allosteric inhibitor of LFA-1 (also known as αLβ2 integrin). It binds to the CD11a subunit of LFA-1, preventing the conformational change required for high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This inhibition of the LFA-1/ICAM-1 interaction blocks T-cell adhesion, migration, and co-stimulation, which are critical for immune responses.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated activity in several cell lines, including:
-
SKW3: A human T-cell leukemia line, used to demonstrate the specific inhibition of LFA-1-mediated cell adhesion.[1]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): this compound inhibits superantigen-induced IL-2 production in these primary immune cells.
-
HT-29 and LAD2 Co-cultures: In a co-culture system of the human colon adenocarcinoma cell line HT-29 and the human mast cell line LAD2, this compound was shown to inhibit epithelial-to-mesenchymal transition (EMT) and cell migration of HT-29 cells.[3][4]
Q3: What is the reported selectivity profile of this compound?
A3: this compound has been shown to be highly selective for LFA-1. In studies using the SKW3 cell line, it did not significantly inhibit the binding of Very Late Antigen-4 (VLA-4, another integrin) to fibronectin, nor did it block Mac-1/ICAM-1 interactions.[1] However, a comprehensive screen of all potential off-target effects, such as a full kinome scan, is not publicly available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Cell line passage number and culture conditions can affect LFA-1 expression and signaling. | Ensure consistent cell passage number and culture conditions. Regularly check LFA-1 expression levels via flow cytometry or western blot. |
| Purity and stability of this compound. | Use a high-purity grade of this compound and follow the manufacturer's storage and handling recommendations. Prepare fresh stock solutions regularly. | |
| Lower than expected inhibition of cell adhesion | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions. |
| Presence of alternative adhesion pathways. | Consider that your cell line may utilize other adhesion molecules. Investigate the expression of other integrins or adhesion molecules that could compensate for LFA-1 inhibition. | |
| Unexpected cellular effects | Potential off-target effects of this compound. | While this compound is reported to be highly selective for LFA-1, off-target effects cannot be entirely ruled out without a comprehensive screen. If you observe unexpected phenotypes, consider performing control experiments with other LFA-1 inhibitors or using genetic knockdown of LFA-1 to confirm that the observed effect is on-target. |
| Solvent effects. | Ensure that the final concentration of the solvent (e.g., DMSO) in your experiments is consistent across all conditions and is at a level that does not affect cell viability or function. | |
| Difficulty dissolving this compound | This compound is a hydrophobic molecule. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For aqueous working solutions, ensure the final solvent concentration is low and compatible with your cells. Sonication may aid in dissolution. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for LFA-1/ICAM-1 Binding | SKW3 cells | 2.6 ± 0.5 µM | [1] |
| IC50 for VLA-4/Fibronectin Binding | SKW3 cells | > 250 µM | [1] |
| Inhibition of EMT and Cell Migration | HT-29 and LAD2 co-culture | Effective at 20 µM | [3][4] |
Experimental Protocols
Cell Adhesion Assay (Adapted for SKW3 cells)
-
Plate Coating: Coat 96-well plates with ICAM-1 (for LFA-1-dependent adhesion) or fibronectin (for VLA-4-dependent adhesion as a control) overnight at 4°C.
-
Cell Preparation: Harvest SKW3 cells and resuspend them in an appropriate assay buffer.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Adhesion: Add the pre-treated cells to the coated wells and allow them to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet) or by labeling the cells with a fluorescent dye (e.g., calcein-AM) prior to the assay.
-
Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value.
IL-2 Production Assay (Adapted for Human PBMCs)
-
Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate the PBMCs in a 96-well plate.
-
This compound Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Stimulation: Stimulate the cells with a superantigen such as Staphylococcal enterotoxin B (SEB) to induce LFA-1-dependent T-cell activation and IL-2 production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the inhibitory effect.
Visualizations
Caption: this compound inhibits the LFA-1/ICAM-1 interaction, blocking T-cell adhesion and co-stimulation.
Caption: Workflow for a cell adhesion assay to determine the IC50 of this compound.
References
how to control for BIRT 377 cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling for BIRT 377 cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), a β2-integrin adhesion molecule.[1][2] It functions as a non-competitive inhibitor by binding to the CD11a subunit of LFA-1, preventing the conformational change required for high-affinity binding to its ligands, such as intercellular adhesion molecule-1 (ICAM-1).[1][2] This inhibition of LFA-1/ICAM-1 interaction blocks T cell and antigen-presenting cell interactions, which is a crucial step in T cell activation.[1]
Q2: Is this compound expected to be cytotoxic at its effective concentrations?
A2: At concentrations where this compound effectively inhibits LFA-1-mediated events, it has been shown to not be acutely toxic to cells.[3] One study reported a lack of significant cytotoxicity in a cellular toxicity MTT assay with an LD50 greater than 250 µM.[3] However, as with any small molecule, off-target effects and cytotoxicity at higher concentrations cannot be entirely ruled out and should be empirically determined for the specific cell type and experimental conditions being used.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly causing cell death. To differentiate between these two effects, you can employ a combination of assays. A cell viability assay, such as the MTT or trypan blue exclusion assay, will indicate a reduction in viable cells in the case of cytotoxicity. To assess for a cytostatic effect, a cell proliferation assay, such as CFSE staining or a cell cycle analysis using propidium iodide staining and flow cytometry, can be performed. A cytostatic agent will typically cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest).
Q4: What is the recommended starting concentration of DMSO for dissolving this compound, and what is the maximum concentration that should be used in cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q5: What are the appropriate controls to include in my in vitro experiments with this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the drug treatment.
-
Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is capable of detecting cell death.
-
Negative Control for LFA-1 Inhibition: A structurally related but inactive compound, if available, to control for off-target effects.
-
Positive Control for LFA-1 Inhibition: A known LFA-1 antibody to confirm the LFA-1 dependent nature of the observed effects.
Troubleshooting Guides
Issue 1: Unexpected High Level of Cell Death Observed
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. Start with a wide range of concentrations and narrow down to the effective range for LFA-1 inhibition. |
| Solvent (DMSO) Cytotoxicity | Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment to assess solvent toxicity. |
| Contamination | Check for signs of microbial contamination in your cell cultures (e.g., cloudy medium, pH changes). Test your cultures for mycoplasma contamination. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too high a density can lead to nutrient depletion and cell death, while too low a density can make cells more susceptible to stress. |
| Assay Interference | Some compounds can interfere with the readout of certain cytotoxicity assays (e.g., reducing MTT reagent). Visually inspect the cells under a microscope for signs of cell death (e.g., rounding, detachment). Consider using an alternative cytotoxicity assay. |
Issue 2: Difficulty Distinguishing Between Cytotoxicity and Anti-proliferative Effects
| Possible Cause | Troubleshooting Step |
| Inhibition of Lymphocyte Proliferation is an Expected On-Target Effect | Since this compound inhibits T-cell activation, a reduction in lymphocyte proliferation is an expected pharmacological effect and should not be mistaken for general cytotoxicity.[4][5] |
| Assay Measures Viability but not Proliferation | Use a combination of assays. An MTT or similar viability assay will show a decrease in metabolically active cells. A proliferation assay like CFSE staining or cell cycle analysis will reveal if the cells are arrested in a particular phase of the cell cycle (cytostatic) or if there is an increase in the sub-G1 population (apoptotic/necrotic cells). |
| Incorrect Timing of Assay | Perform a time-course experiment. Cytostatic effects are often observed earlier, while cytotoxic effects may take longer to become apparent. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Differentiating Cytotoxic and Cytostatic Effects using Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
DMSO
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and controls as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both adherent and floating cells to include any dead cells.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the Sub-G1 (apoptotic/necrotic), G0/G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 peak indicates cytotoxicity, while an accumulation of cells in G0/G1, S, or G2/M phases suggests a cytostatic effect.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (LFA-1 Inhibition) | Cytotoxic IC50 | Reference |
| This compound | Human Peripheral Blood Lymphocytes | IL-2 Production | 0.85 µM | > 250 µM (MTT assay) | [3] |
| This compound | SKW3 (Human T-cell lymphoma) | Cell Adhesion | 2.6 µM | Not acutely toxic at effective concentrations | [1] |
Note: Specific cytotoxic IC50 values for this compound across a wide range of cell lines are not extensively reported in the literature, as the compound is primarily characterized by its LFA-1 inhibitory activity and is generally considered non-toxic at effective concentrations. Researchers should determine the cytotoxic profile in their specific cell system of interest.
Visualizations
Caption: LFA-1 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. hanc.info [hanc.info]
- 5. The role of lymphocyte proliferation tests in assessing occupational sensitization and disease - PMC [pmc.ncbi.nlm.nih.gov]
BIRT 377 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing BIRT 377, ensuring the compound's stability and integrity throughout experimental workflows is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability and recommended storage conditions for this compound, along with troubleshooting advice for common issues encountered during its use.
Recommended Storage and Handling
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| In Solvent | -80°C | 6 months | Use of airtight vials is recommended to prevent solvent evaporation and contamination. |
| -20°C | 1 month | Suitable for working solutions that will be used within a shorter timeframe. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues related to the stability and handling of this compound.
Q1: What is the recommended solvent for reconstituting this compound?
A1: While specific solvent information for stability is not extensively published, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo studies, further dilution in appropriate buffered solutions or vehicle formulations is necessary. When preparing stock solutions in DMSO, it is crucial to use anhydrous grade solvent to minimize hydrolysis.
Q2: My experimental results are inconsistent. Could this compound degradation be the cause?
A2: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Verify that the compound has been stored according to the recommendations in the table above.
-
Age of Solution: If you are using a stock solution, ensure it is within the recommended storage period (e.g., less than 6 months at -80°C).
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Experimental Conditions: Assess the pH and temperature of your experimental buffers. Although specific data is limited, compounds with ester or amide-like functionalities, such as the imidazolidinedione ring in this compound, can be susceptible to hydrolysis at extreme pH values.
Q3: How sensitive is this compound to light?
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: There is no specific published data on the chemical incompatibilities of this compound. However, based on its structure, it is advisable to avoid strong oxidizing agents, as these could potentially interact with the aromatic rings or other functional groups. Additionally, avoid highly acidic or basic conditions during storage and in experimental setups unless required by the protocol, as these could promote hydrolysis of the imidazolidinedione ring.
Experimental Protocols: Assessing this compound Stability
For researchers wishing to perform their own stability assessments, a forced degradation study is a common approach. This involves subjecting the compound to various stress conditions to identify potential degradation pathways.
Objective: To determine the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Incubator or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing this compound stability via forced degradation.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A logical guide to troubleshooting inconsistent results with this compound.
minimizing variability in BIRT 377 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BIRT 377. Our goal is to help you minimize variability in your experimental results and ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It functions as a non-competitive, allosteric antagonist by binding to the CD11a subunit of LFA-1.[2][3] This binding prevents LFA-1 from adopting its high-affinity conformation, thereby inhibiting LFA-1-mediated cell adhesion, which is a critical process in immune responses.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies related to inflammatory and immune disorders.[1] It is utilized to block leukocyte adhesion and migration to sites of inflammation.[3][4][5] Key applications include inhibiting T-cell and antigen-presenting cell interactions, studying immune synapse formation, and investigating its therapeutic potential in conditions like neuropathic pain.[3][4][5]
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay and cell type used. For instance, in an assay measuring the inhibition of LFA-1-mediated binding of SKW3 cells to immobilized ICAM-1, the IC50 was reported to be 2.6 ± 0.5 µM.[3] In an assay inhibiting LFA-1-dependent IL-2 production by human peripheral blood lymphocytes stimulated with a superantigen, the IC50 was 0.85 ± 0.03 µM.[3]
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements for this compound. What are the potential causes and solutions?
A: High variability in IC50 values is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Cell-Based Factors:
-
Cell Health and Passage Number: Ensure that the cells used in your assays are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered receptor expression and signaling, leading to inconsistent results.
-
Cell Density: The density of cells at the time of the experiment can significantly impact the outcome. Optimize and strictly adhere to a consistent cell seeding density for all experiments.
-
-
Reagent and Compound Handling:
-
Compound Stability and Storage: As a small molecule, this compound stability is critical. Ensure it is stored correctly as per the manufacturer's instructions.[1] Repeated freeze-thaw cycles of the stock solution should be avoided. Prepare single-use aliquots.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is consistent and low enough to not affect cell viability or the assay readout. Always include a vehicle control with the same solvent concentration.
-
-
Assay-Specific Parameters:
-
Incubation Times: The duration of cell treatment with this compound and subsequent stimulation can influence the results. Optimize and standardize all incubation times.
-
Assay Signal Window: A low signal-to-noise ratio can amplify variability. Ensure your assay has a robust signal window. This might involve optimizing the concentration of stimulating agents or the detection reagents.
-
Issue 2: Inconsistent Inhibition of Cell Adhesion
Q: Our cell adhesion assay shows inconsistent or lower-than-expected inhibition with this compound. What could be the problem?
A: Inconsistent inhibition in cell adhesion assays can be due to issues with the assay setup or the biological system itself.
-
Coating and Blocking:
-
ICAM-1 Coating: Ensure the plates are coated with a saturating concentration of ICAM-1 and that the coating is uniform across all wells. Inadequate or uneven coating will lead to variable cell adhesion.
-
Blocking Step: Incomplete blocking of non-specific binding sites on the plate can lead to high background adhesion, masking the specific inhibitory effect of this compound. Use an effective blocking agent like BSA or non-fat milk.
-
-
Cell Activation State:
-
LFA-1 Activation: The activation state of LFA-1 on your cells is crucial for ICAM-1 binding. If the basal activation is too low or variable, the inhibitory effect of this compound may not be apparent. Consider using a stimulant like PMA or a specific chemokine to induce a consistent, high-affinity state of LFA-1 before adding this compound.
-
-
Assay Wash Steps:
-
Washing Technique: The washing steps to remove non-adherent cells are critical. If the washing is too harsh, it can dislodge specifically bound cells. If it's too gentle, it can leave behind non-adherent cells, leading to high background. The washing technique should be consistent and optimized.
-
Data Summary
| Parameter | Assay Description | Cell Type | Value | Reference |
| IC50 | Inhibition of LFA-1-mediated cell adhesion to ICAM-1 | SKW3 cells | 2.6 ± 0.5 µM | [3] |
| IC50 | Inhibition of LFA-1-dependent IL-2 production | Human PBMCs | 0.85 ± 0.03 µM | [3] |
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on LFA-1-mediated cell adhesion.
1. Plate Coating: a. Dilute recombinant human ICAM-1 to a final concentration of 2 µg/mL in sterile PBS. b. Add 50 µL of the ICAM-1 solution to each well of a 96-well flat-bottom plate. c. Incubate the plate overnight at 4°C. d. The next day, wash the plate three times with 200 µL of sterile PBS per well.
2. Blocking: a. After the final wash, add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. b. Incubate for at least 1 hour at 37°C. c. Wash the plate three times with 200 µL of sterile PBS per well.
3. Cell Preparation and Treatment: a. Harvest cells (e.g., a lymphocyte cell line like Jurkat) and resuspend them in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (e.g., DMSO). c. In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions for 30 minutes at 37°C.
4. Adhesion Assay: a. After pre-incubation, add 100 µL of the cell/compound mixture to each ICAM-1 coated and blocked well. b. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator. c. After incubation, gently wash the wells three times with 200 µL of pre-warmed assay medium to remove non-adherent cells.
5. Quantification: a. Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay (e.g., using Calcein-AM pre-labeled cells). b. Read the absorbance or fluorescence using a plate reader.
6. Data Analysis: a. Subtract the background reading from wells with no cells. b. Normalize the data to the vehicle control (representing 100% adhesion). c. Plot the percentage of adhesion against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits LFA-1-mediated cell adhesion.
Caption: Workflow for an in vitro cell adhesion assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of BIRT 377 on IL-2 Signaling in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of BIRT 377 on Interleukin-2 (IL-2) signaling in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] LFA-1 is an integrin found on the surface of lymphocytes and other leukocytes, and its binding to ICAM-1 on antigen-presenting cells (APCs) is a critical co-stimulatory signal required for T-cell activation. By blocking this interaction, this compound effectively prevents the formation of the immunological synapse, leading to a reduction in T-cell activation and proliferation.
Q2: How does this compound impact IL-2 signaling?
The primary impact of this compound on IL-2 signaling is indirect. T-cell activation via the T-cell receptor (TCR) and co-stimulatory molecules like LFA-1 is a prerequisite for the production and secretion of IL-2. By inhibiting LFA-1/ICAM-1 dependent T-cell activation, this compound significantly reduces the production of IL-2. Furthermore, evidence suggests that LFA-1/ICAM-1 interaction is also important for an optimal signaling response through the IL-2 receptor (IL-2R). This indicates that this compound may not only decrease the amount of available IL-2 but also dampen the cell's ability to respond to it.
Q3: Does this compound directly inhibit the IL-2 receptor or downstream signaling components like STAT5?
Current evidence does not suggest that this compound directly binds to or inhibits the IL-2 receptor or intracellular signaling molecules such as Janus kinases (JAKs) or Signal Transducer and Activator of Transcription 5 (STAT5). Its mechanism is centered on the upstream events of T-cell activation that lead to IL-2 production and responsive signaling. Any observed decrease in STAT5 phosphorylation upon this compound treatment in a primary T-cell activation assay is most likely a consequence of reduced IL-2 production and potentially a less efficient IL-2R signaling environment due to the absence of LFA-1 engagement.
Q4: What are the expected effects of this compound in an in vitro T-cell activation assay?
In a typical in vitro T-cell activation assay using co-culture of T-cells and APCs, treatment with this compound is expected to lead to:
-
Reduced T-cell proliferation.
-
Decreased production and secretion of IL-2.
-
Lower expression of T-cell activation markers such as CD25 and CD69.
-
Reduced phosphorylation of downstream IL-2 signaling proteins like STAT5 and Akt.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant inhibition of T-cell proliferation observed with this compound. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively block the LFA-1/ICAM-1 interaction. 2. Inappropriate assay conditions: The method of T-cell stimulation may bypass the requirement for LFA-1 co-stimulation (e.g., using strong mitogens like PMA and ionomycin). 3. Poor compound stability: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. 2. Ensure your T-cell activation method is dependent on LFA-1. Co-culture with antigen-presenting cells or stimulation with anti-CD3/anti-CD28 antibodies are more appropriate models. 3. Refer to the manufacturer's instructions for proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| High background of STAT5 phosphorylation in unstimulated, this compound-treated cells. | 1. Autocrine/paracrine cytokine signaling: Even in the absence of overt stimulation, there might be low-level cytokine production in the culture leading to basal STAT5 phosphorylation. 2. Non-specific antibody binding in flow cytometry: The phospho-STAT5 antibody may be binding non-specifically. | 1. Wash cells thoroughly before the experiment and consider a serum-starvation step to reduce background signaling. 2. Include appropriate isotype controls and optimize your flow cytometry staining protocol, including titration of the antibody and use of Fc block. |
| Variability in IL-2 production inhibition between experiments. | 1. Inconsistent cell health and density: The physiological state and number of T-cells and APCs can significantly impact the outcome. 2. Inconsistent this compound activity: See "Poor compound stability" above. | 1. Ensure consistent cell viability (ideally >95%) and use precise cell counting methods for plating. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| This compound IC50 for LFA-1-dependent IL-2 Production | 0.85 ± 0.03 µM | Human peripheral blood lymphocytes stimulated with superantigen (SEB) | |
| This compound IC50 for LFA-1/ICAM-1 Binding | 2.6 ± 0.5 µM | SKW3 cells binding to immobilized ICAM-1 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and IL-2 Production Assay
Objective: To assess the effect of this compound on T-cell activation and IL-2 production in a co-culture system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Antigen-Presenting Cells (APCs), e.g., dendritic cells or a suitable cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (dissolved in DMSO)
-
Antigen or anti-CD3 antibody for stimulation
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
Procedure:
-
Isolate T-cells from PBMCs using a negative selection kit.
-
Plate APCs at an appropriate density in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the T-cells to the wells containing APCs.
-
Immediately add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Add the stimulating agent (e.g., specific antigen or anti-CD3 antibody).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant for IL-2 measurement.
-
Measure the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
T-cell proliferation can be assessed in parallel plates using methods like CFSE dilution or a BrdU incorporation assay.
Protocol 2: Analysis of IL-2-Induced STAT5 Phosphorylation by Flow Cytometry
Objective: To measure the impact of this compound on the IL-2 signaling pathway by quantifying STAT5 phosphorylation. This protocol assumes an experimental setup where IL-2 is added exogenously to bypass the effect of this compound on IL-2 production.
Materials:
-
Isolated human T-cells
-
RPMI-1640 medium (serum-free for starvation)
-
This compound (dissolved in DMSO)
-
Recombinant human IL-2
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Fluorochrome-conjugated anti-CD3 and anti-CD4/CD8 antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Culture isolated T-cells in serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-incubate the T-cells with this compound at the desired concentration or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with a known concentration of recombinant human IL-2 for 15 minutes at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Stain the cells with the antibody cocktail (anti-CD3, anti-CD4/CD8, and anti-phospho-STAT5) for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the gated T-cell populations.
Visualizations
Caption: Simplified IL-2 signaling pathway leading to T-cell proliferation and survival.
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
Caption: Experimental workflow for assessing the direct impact of this compound on IL-2 induced STAT5 phosphorylation.
References
Technical Support Center: Assessing BIRT 377 Bioavailability in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the bioavailability of BIRT 377, a potent LFA-1 inhibitor, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its bioavailability important?
A1: this compound is a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key mediator of T-cell adhesion and activation. Assessing its oral bioavailability is a critical step in preclinical development to determine the fraction of an orally administered dose that reaches systemic circulation. This data is essential for dose selection in efficacy and toxicology studies and for predicting human pharmacokinetic profiles.
Q2: Which preclinical models are most commonly used for this compound bioavailability studies?
A2: While specific public data on this compound is limited, standard rodent models such as Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic and bioavailability screening of small molecules. Mouse models may also be employed, particularly if they are being used for efficacy studies. For later-stage preclinical assessment, non-rodent species like beagle dogs or cynomolgus monkeys may be used to better predict human pharmacokinetics.
Q3: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?
A3: The key parameters to determine from plasma concentration-time data after oral (PO) and intravenous (IV) administration are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the drug absorbed systemically, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Q4: How can I improve the oral bioavailability of this compound if it is found to be low?
A4: Low oral bioavailability can be due to poor solubility, low permeability, or extensive first-pass metabolism. Strategies to improve it include:
-
Formulation Development: Using solubility enhancers like cyclodextrins, creating amorphous solid dispersions, or developing lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems).
-
Prodrug Approach: Modifying the chemical structure to create a prodrug with improved solubility and/or permeability that is converted to the active this compound in vivo.
-
Co-administration with Inhibitors: In a research setting, co-administering with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., P-glycoprotein inhibitors) can help identify the cause of low bioavailability.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | Improper dosing technique (e.g., incomplete dose delivery, gavage error).Animal stress affecting GI motility.Formulation is not homogenous. | Refine oral gavage technique and ensure consistent administration volume.Acclimatize animals to handling and study procedures.Ensure the formulation is a homogenous solution or a uniform suspension before each dose. |
| Very low or undetectable plasma concentrations after oral dosing. | Poor aqueous solubility of this compound.Low permeability across the gut wall.Extensive first-pass metabolism in the gut wall or liver.Rapid degradation in the gastrointestinal tract (e.g., pH instability). | Characterize the physicochemical properties of this compound (solubility, LogP).Conduct an in vitro Caco-2 permeability assay.Perform in vitro metabolism studies using liver microsomes or hepatocytes.Assess the stability of this compound in simulated gastric and intestinal fluids. |
| Non-linear pharmacokinetics (dose-proportionality is not observed). | Saturation of absorption mechanisms (e.g., transporters).Saturation of metabolic enzymes at higher doses.Solubility-limited absorption at higher doses. | Conduct a dose-ranging pharmacokinetic study to assess linearity.Investigate the involvement of specific transporters or enzymes.Improve formulation to ensure complete dissolution at higher doses. |
| Unexpectedly rapid clearance after IV administration. | High hepatic or renal extraction.Instability in plasma. | Perform in vitro plasma stability assays.Investigate the primary routes of elimination (metabolism vs. excretion). |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in male Sprague-Dawley rats to illustrate a typical data summary format. This data is for representative purposes only.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1550 | 450 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ngh/mL) | 2800 | 5600 |
| AUC₀-inf (ngh/mL) | 2850 | 5750 |
| t1/2 (h) | 3.5 | 4.0 |
| Absolute Bioavailability (F%) | - | 40.4% |
Experimental Protocols
Protocol 1: Rat Model for Oral Bioavailability Assessment
Objective: To determine the absolute oral bioavailability of this compound in male Sprague-Dawley rats.
Materials:
-
This compound compound
-
Vehicle for IV formulation (e.g., 20% Solutol HS 15 in saline)
-
Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (n=6 per group, 250-300g)
-
Cannulated catheters (for serial blood sampling)
-
Blood collection tubes (with K2-EDTA anticoagulant)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize surgically cannulated rats for at least 48 hours before the study. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Preparation:
-
IV Formulation: Prepare a 1 mg/mL solution of this compound in the IV vehicle.
-
PO Formulation: Prepare a 2 mg/mL suspension of this compound in the PO vehicle. Ensure homogeneity.
-
-
Dosing:
-
IV Group (n=6): Administer this compound as a slow bolus injection via the tail vein at a dose of 2 mg/kg (2 mL/kg).
-
PO Group (n=6): Administer this compound by oral gavage at a dose of 10 mg/kg (5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose (0 h) and at specified time points post-dose.
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO time points: 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours.
-
-
Plasma Preparation: Immediately place blood samples in EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups.
-
Calculate the absolute bioavailability (F%) using the formula provided in the FAQs.
-
Visualizations
Caption: Workflow for a typical preclinical oral bioavailability study.
Caption: Simplified signaling pathway showing this compound inhibition of LFA-1.
Validation & Comparative
A Head-to-Head Battle for LFA-1 Inhibition: BIRT 377 vs. Anti-LFA-1 Monoclonal Antibodies
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic agents targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1) is critical for advancing immunomodulatory therapies. This guide provides an objective comparison of the small molecule inhibitor BIRT 377 and anti-LFA-1 monoclonal antibodies, supported by experimental data to delineate their respective efficacies and mechanisms of action.
The interaction between LFA-1 (αLβ2 integrin) on leukocytes and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells is a cornerstone of the immune response, mediating leukocyte adhesion, trafficking, and activation.[1] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. Both this compound and anti-LFA-1 monoclonal antibodies aim to disrupt this interaction, but they do so through distinct molecular mechanisms, leading to different pharmacological profiles.
Mechanism of Action: A Tale of Two Inhibitors
This compound , a non-covalent, allosteric inhibitor, targets the αL subunit of LFA-1.[2] It binds to a site distinct from the ICAM-1 binding pocket, preventing the conformational shift of LFA-1 to its high-affinity state, which is essential for robust cell adhesion.[2] This "inside-out" signaling blockade effectively inhibits LFA-1-dependent cellular functions without directly competing with the natural ligand.
Anti-LFA-1 monoclonal antibodies (mAbs) , on the other hand, are a more heterogeneous class of inhibitors. Their mechanism of action depends on the specific epitope they recognize on the LFA-1 molecule. Some mAbs directly block the ICAM-1 binding site on the αL or β2 subunit, acting as competitive antagonists.[3] Others may bind to different epitopes and induce conformational changes that either prevent activation or, in some cases, can even have partial agonist effects.[3][4]
Performance Showdown: Efficacy in Preclinical Models
Direct comparative studies providing a comprehensive quantitative analysis of this compound against a specific anti-LFA-1 mAb across various assays are limited. However, existing data allows for a solid assessment of their relative performance.
In Vitro Efficacy
| Assay | This compound | Anti-LFA-1 mAb (Clone R3.1) | Reference |
| Inhibition of SKW3 Cell Adhesion to ICAM-1 | IC50 ≈ 5 µM | Near complete inhibition at 10 µg/mL | [2] |
| Inhibition of SEB-induced IL-2 Production in human PBMCs | IC50 ≈ 1 µM | Significant inhibition at 10 µg/mL | [2] |
Note: The data for the anti-LFA-1 mAb is presented as the concentration tested that showed significant effect, as a precise IC50 value was not provided in the comparative figure.
In Vivo Efficacy
A key study has demonstrated that this compound exhibits efficacy that is "comparable to that of anti-LFA-1 antibodies" in a human peripheral blood mononuclear cell (hPBMC)-injected mouse model of human IgG production.[5] In this model, oral administration of this compound (3-10 mg/kg, once daily for 14 days) effectively inhibited human IgG production.[5]
In models of neuropathic pain, intravenous administration of this compound has been shown to reverse allodynia and reduce pro-inflammatory cytokine expression.[6] While direct comparative in vivo studies in this model are lacking, anti-LFA-1 antibodies have also shown efficacy in various inflammatory models, including transplant rejection and uveitis.[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this comparison.
Inhibition of Cell Adhesion to ICAM-1
Objective: To assess the ability of this compound and anti-LFA-1 mAb to block the adhesion of lymphocytes to ICAM-1.
Methodology:
-
96-well plates are coated with recombinant human ICAM-1 and blocked to prevent non-specific binding.
-
SKW3 cells, a human B-lymphoblastoid cell line expressing LFA-1, are pre-incubated with varying concentrations of this compound or an anti-LFA-1 monoclonal antibody (e.g., R3.1) for 30 minutes at 37°C.
-
The pre-treated cells are then added to the ICAM-1 coated wells and allowed to adhere for 1 hour at 37°C.
-
Non-adherent cells are removed by gentle washing.
-
The remaining adherent cells are quantified using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or by fluorescence.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell adhesion, is calculated from the dose-response curve.[2]
Inhibition of Superantigen-Induced IL-2 Production
Objective: To evaluate the effect of this compound and anti-LFA-1 mAb on T-cell activation, as measured by IL-2 production.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
The PBMCs are pre-incubated with different concentrations of this compound or an anti-LFA-1 monoclonal antibody for 30 minutes at 37°C in a 96-well plate.
-
T-cell activation is induced by adding Staphylococcal enterotoxin B (SEB), a superantigen that crosslinks T-cell receptors and MHC class II molecules, leading to LFA-1-dependent T-cell activation.
-
The cells are incubated for 24-48 hours at 37°C.
-
The supernatant is collected, and the concentration of IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of IL-2 production is determined from the dose-response curve.[2]
In Vivo Model of Human IgG Production
Objective: To assess the in vivo efficacy of this compound and anti-LFA-1 mAb in a humanized mouse model.
Methodology:
-
Immunodeficient mice (e.g., SCID or NOD/SCID) are injected intraperitoneally with human PBMCs.
-
The mice are then treated with either vehicle, this compound (e.g., 3-10 mg/kg, orally, once daily), or an anti-LFA-1 monoclonal antibody for a specified period (e.g., 14 days).
-
Blood samples are collected at various time points.
-
The concentration of human IgG in the mouse serum is quantified by ELISA.
-
The reduction in human IgG levels in the treated groups compared to the vehicle control group is used to determine the in vivo efficacy of the inhibitors.[5]
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: LFA-1 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for comparing this compound and anti-LFA-1 mAb efficacy.
Conclusion: Choosing the Right Tool for the Job
Both this compound and anti-LFA-1 monoclonal antibodies demonstrate robust inhibition of LFA-1-mediated functions. The choice between these two modalities will likely depend on the specific therapeutic context, desired pharmacological properties, and the target disease indication.
This compound offers the advantage of being a small molecule, which typically translates to oral bioavailability and potentially lower manufacturing costs.[9] Its allosteric mechanism of action may also offer a more nuanced modulation of the immune response compared to complete blockade by some antibodies.
Anti-LFA-1 monoclonal antibodies , with their high specificity and long half-life, can provide sustained target engagement. However, as biological macromolecules, they require parenteral administration and can be associated with immunogenicity.
Further head-to-head studies in relevant disease models are warranted to fully elucidate the comparative therapeutic potential of these two promising classes of LFA-1 inhibitors. This guide provides a foundational understanding for researchers to build upon as they explore the exciting field of LFA-1-targeted therapies.
References
- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal antibodies against LFA-1 or its ligand ICAM-1 accelerate CD2 (T11.1 + T11.2)-mediated T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ICAM-1/LFA-1 Interactions Prevents B-Cell-Dependent Anti-CD45RB-Induced Transplantation Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of LFA-1 Antagonists: BIRT 377 and Lifitegrast
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of BIRT 377 and Lifitegrast (SAR 1118), two key modulators of the LFA-1/ICAM-1 interaction.
This guide provides a comparative analysis of the in vitro activities of this compound and Lifitegrast (SAR 1118), both of which target the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical pathway in the inflammatory cascade and a key target in the development of therapeutics for autoimmune and inflammatory diseases.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Lifitegrast are antagonists of the LFA-1 integrin, preventing its binding to ICAM-1 and thereby inhibiting T-cell adhesion, activation, and migration. However, they achieve this through distinct molecular mechanisms.
Lifitegrast (SAR 1118) acts as a direct competitive antagonist . It is designed to mimic the binding epitope of ICAM-1, directly competing with it for the binding site on LFA-1.[1][2][3] This mode of action effectively blocks the "handshake" between T-cells and inflamed tissues.
This compound , in contrast, is an allosteric inhibitor .[4] It binds to a site on the CD11a subunit of LFA-1, distinct from the ICAM-1 binding site.[5] This binding induces a conformational change in LFA-1, rendering it unable to effectively bind to ICAM-1.[4]
Quantitative In Vitro Performance
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Lifitegrast (SAR 1118) | T-cell attachment to ICAM-1 | Jurkat | 2.98 nM | [6] |
| This compound | Cell binding to immobilized ICAM-1 | SKW3 | 2.6 µM | [7] |
| This compound | Inhibition of SEB-stimulated IL-2 production | Human PBMCs | 0.85 µM | [7] |
Note: The significant difference in reported IC50 values (nM for Lifitegrast vs. µM for this compound) suggests that Lifitegrast may be a more potent inhibitor of the LFA-1/ICAM-1 interaction in the specific cell adhesion assay cited.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are representative of the techniques used to evaluate the efficacy of LFA-1 antagonists.
Cell Adhesion Assay (Jurkat T-cells to Immobilized ICAM-1)
This assay quantifies the ability of a compound to inhibit the adhesion of T-lymphocytes to a surface coated with ICAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption. The plates are then washed to remove unbound ICAM-1 and blocked with a protein solution (e.g., BSA) to prevent non-specific cell binding.[8]
-
Cell Preparation: Jurkat T-cells are cultured and then labeled with a fluorescent dye (e.g., Calcein-AM) for later quantification.
-
Inhibition: The labeled Jurkat cells are pre-incubated with varying concentrations of the test compound (this compound or Lifitegrast) for a specified period.
-
Adhesion: The pre-treated cells are then added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.
Inhibition of SEB-Stimulated IL-2 Production in Human PBMCs
This assay assesses the functional consequence of LFA-1 inhibition by measuring the downstream effect on T-cell activation, specifically the production of the cytokine Interleukin-2 (IL-2).
-
PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in appropriate media.
-
Inhibition: The PBMCs are pre-incubated with different concentrations of the test compound (this compound or Lifitegrast).
-
Stimulation: The cells are then stimulated with Staphylococcal enterotoxin B (SEB), a superantigen that potently activates T-cells in an LFA-1-dependent manner.[9]
-
Incubation: The stimulated cells are incubated for a period to allow for cytokine production and secretion.
-
Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating LFA-1 Target Engagement of BIRT 377 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies to validate the in vivo target engagement of BIRT 377, a potent, orally bioavailable, allosteric inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1). This document outlines experimental approaches, presents key quantitative data, and compares this compound with other LFA-1 antagonists, offering a framework for assessing the in vivo efficacy of this class of immunomodulatory compounds.
This compound is a small molecule that specifically interacts with the CD11a chain of LFA-1, a critical integrin involved in leukocyte adhesion and migration.[1] By preventing the conformational change required for high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively disrupts the immune synapse and subsequent T cell activation.[2] This mechanism of action makes it a promising candidate for treating a range of inflammatory and immune disorders.[3]
LFA-1 Signaling Pathway and this compound's Point of Intervention
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells is a cornerstone of the immune response, facilitating cell adhesion, transmigration, and T cell activation. This compound intervenes at a critical step in this pathway by preventing the LFA-1 conformational change necessary for high-affinity ICAM-1 binding.
Comparative Analysis of In Vivo Target Engagement
Validating that a drug reaches and interacts with its intended target in a living organism is a critical step in drug development. For this compound, this involves demonstrating its binding to LFA-1 on circulating leukocytes and the subsequent functional consequences. Below is a comparison of this compound with other LFA-1 antagonists based on available in vivo data.
| Compound | Target | In Vivo Model | Key In Vivo Readouts | Efficacy | Reference |
| This compound | LFA-1 (Allosteric) | Mouse, Rat | Inhibition of IL-2 production, Reversal of allodynia (neuropathic pain), Reduction of human IgG production | Effective at 3-10 mg/kg (p.o.) | [3][4][5] |
| Lifitegrast | LFA-1 | Mouse | Reduction of ocular surface epithelial damage, Increased goblet cell density (dry eye model) | Significant improvement in dry eye symptoms | [6] |
| BMS-688521 | LFA-1 | Preclinical animal models | Not specified in provided abstracts | Potent in vivo activity | [7] |
| Anti-LFA-1 Antibody | LFA-1 | Mouse | Inhibition of human IgG production | Comparable to this compound | [3] |
Experimental Protocols for In Vivo Target Engagement Validation
A multi-pronged approach is essential to robustly validate the in vivo target engagement of this compound. This typically involves a combination of pharmacokinetic (PK) analysis, direct target occupancy measurement, and pharmacodynamic (PD) assessment of downstream functional effects.
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of this compound in plasma and relevant tissues over time.
Methodology:
-
Animal Model: Mice or rats.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-dosing. Tissues of interest (e.g., spleen, lymph nodes) can also be harvested.
-
Analysis: Quantify this compound concentrations using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LFA-1 Receptor Occupancy Assay
Objective: To directly measure the percentage of LFA-1 molecules on circulating leukocytes that are bound by this compound.
Methodology:
-
Sample Collection: Collect whole blood from treated and vehicle control animals.
-
Competitive Binding: Incubate the blood samples with a fluorescently labeled anti-LFA-1 antibody or a fluorescently tagged small molecule that binds to the same site as this compound.
-
Flow Cytometry: Analyze the samples by flow cytometry. The reduction in fluorescence intensity on leukocytes from the this compound-treated group compared to the vehicle group indicates the degree of receptor occupancy.
Pharmacodynamic (PD) Biomarker Assays
Objective: To measure the functional consequences of LFA-1 inhibition by this compound.
Methodology:
-
A. Inhibition of Cytokine Production:
-
Sample: Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Stimulate the cells ex vivo with a mitogen (e.g., phytohemagglutinin, PHA) or a specific antigen to induce LFA-1-dependent T cell activation.
-
Analysis: Measure the levels of key cytokines, such as Interleukin-2 (IL-2), in the culture supernatant by ELISA or a multiplex bead-based assay. A dose-dependent decrease in IL-2 production in samples from this compound-treated animals would indicate target engagement.[2][3]
-
-
B. Leukocyte Adhesion Assay:
-
Sample: Isolate leukocytes from treated and control animals.
-
Assay: Plate the leukocytes onto wells coated with ICAM-1.
-
Analysis: After an incubation period, wash away non-adherent cells and quantify the number of remaining adherent cells. A reduction in leukocyte adhesion demonstrates the functional consequence of this compound's inhibition of the LFA-1/ICAM-1 interaction.
-
-
C. In Vivo Functional Models:
-
Neuropathic Pain Model: In a model of chronic constriction injury (CCI), treatment with this compound has been shown to reverse allodynia (pain from a normally non-painful stimulus).[5] Pain responses can be quantified using von Frey filaments.
-
Humanized Mouse Model: In mice engrafted with human PBMCs, this compound can inhibit the production of human IgG, demonstrating its immunosuppressive effects.[3]
-
Logical Comparison of Target Validation Methods
The choice of method for validating target engagement depends on the specific question being addressed, from confirming drug-target binding to demonstrating a downstream therapeutic effect.
References
- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
BIRT 377: A Comparative Analysis of Selectivity for LFA-1 over VLA-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor BIRT 377, focusing on its selectivity for Lymphocyte Function-Associated Antigen-1 (LFA-1) over other integrins, particularly Very Late Antigen-4 (VLA-4). The information presented is supported by experimental data to aid in research and development decisions.
High Selectivity of this compound for LFA-1
This compound is an orally bioavailable, non-competitive allosteric inhibitor of LFA-1. It specifically targets the CD11a (or αL) subunit of LFA-1, preventing the conformational change required for high-affinity binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This mechanism effectively blocks LFA-1-mediated cell adhesion, a critical process in the immune response.
Experimental data demonstrates the high selectivity of this compound for LFA-1-mediated events. In a cell-based adhesion assay, this compound potently inhibited the binding of SKW3 cells (a human T-lymphoblastoid cell line) to immobilized ICAM-1. In contrast, its inhibitory effect on the VLA-4-mediated adhesion of the same cells to fibronectin was significantly weaker, showcasing its specificity.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on LFA-1 and VLA-4 mediated cell adhesion.
| Integrin Target | Ligand | Cell Line | Assay Type | This compound IC50 (µM) | Reference |
| LFA-1 (αLβ2) | ICAM-1 | SKW3 | Cell Adhesion | 2.6 ± 0.5 | |
| VLA-4 (α4β1) | Fibronectin | SKW3 | Cell Adhesion | > 250 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Allosteric Inhibition
This compound's selectivity is rooted in its unique allosteric mechanism of action. It binds to a site on the I-domain of the LFA-1 αL subunit, distinct from the ligand-binding site. This binding event locks LFA-1 in an inactive, low-affinity conformation, thereby preventing its interaction with ICAM-1. This allosteric inhibition is highly specific to LFA-1, as other integrins like VLA-4 lack the specific binding pocket for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard cell adhesion assays used to evaluate the potency and selectivity of integrin inhibitors.
LFA-1/ICAM-1 Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to plates coated with ICAM-1.
Materials:
-
96-well microtiter plates
-
Recombinant human ICAM-1
-
SKW3 cells (or other suitable LFA-1 expressing cell line)
-
This compound
-
Fluorescent dye (e.g., Calcein-AM)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation and Labeling:
-
Culture SKW3 cells to the desired density.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., PBS with 0.5% BSA).
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the ICAM-1 coated wells.
-
Add the fluorescently labeled SKW3 cells to the wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of adhesion against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
VLA-4/Fibronectin Cell Adhesion Assay
This assay is performed similarly to the LFA-1/ICAM-1 assay, with modifications to the coating protein and potentially the cell line to ensure robust VLA-4 expression.
Materials:
-
96-well microtiter plates
-
Fibronectin
-
SKW3 cells (or other suitable VLA-4 expressing cell line)
-
This compound
-
Fluorescent dye (e.g., Calcein-AM)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin at a concentration of 10-20 µg/mL in PBS.
-
Incubate and block as described for the LFA-1/ICAM-1 assay.
-
-
Cell Preparation and Labeling:
-
Prepare and label SKW3 cells as described previously.
-
-
Inhibition Assay:
-
Add serial dilutions of this compound to the fibronectin-coated wells.
-
Add the fluorescently labeled SKW3 cells to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the adherent cells.
-
-
Data Analysis:
-
Determine the IC50 value for VLA-4 inhibition as described above.
-
Conclusion
BIRT 377: A Comparative Guide to its IC50 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) of BIRT 377, a potent, orally bioavailable small molecule antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1), in various cell-based assays.[1][2] this compound specifically targets the interaction between LFA-1 and its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1), a critical pathway in immune cell adhesion and activation.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support research and drug development efforts in immunology and inflammation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in several functional cell-based assays. The following table summarizes the reported IC50 values, providing a benchmark for its potency in different biological contexts.
| Assay Type | Cell Line/Primary Cells | Description | IC50 (µM) |
| Cell Adhesion Assay | SKW3 (human T-cell lymphoma) | Inhibition of SKW3 cell binding to immobilized ICAM-1. | 2.6 ± 0.5[1] |
| Cytokine Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Interleukin-2 (IL-2) production stimulated by superantigen. | 0.85 ± 0.03[1] |
| Undisclosed Assay | Not Specified | Further characterization of inhibitory activity. | 0.24 ± 0.13[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a non-covalent antagonist of LFA-1, a heterodimeric integrin composed of αL (CD11a) and β2 (CD18) subunits. It binds to the CD11a subunit, preventing the conformational changes required for high-affinity binding to ICAM-1. This blockade of the LFA-1/ICAM-1 interaction disrupts crucial cell-cell adhesion processes, thereby inhibiting downstream signaling events that lead to T-cell activation, proliferation, and cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key cell-based assays relevant to the evaluation of LFA-1 antagonists like this compound.
Jurkat T-Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of Jurkat T-cells, which endogenously express LFA-1, to immobilized ICAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant human ICAM-1
-
96-well black, clear-bottom tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable fluorescent dye
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Assay buffer (e.g., RPMI 1640)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Resuspend Jurkat T-cells in serum-free media and label with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
-
Compound Treatment: Wash and resuspend the labeled Jurkat cells in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated Jurkat cells to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. The number of washes should be optimized to achieve a good signal-to-noise ratio.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the T-cell stimulating or inhibitory capacity of a compound by co-culturing lymphocytes from two genetically different donors.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Ficoll-Paque or similar density gradient medium
-
Mitomycin C or access to an irradiator
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
This compound
-
Complete RPMI 1640 medium
-
96-well round-bottom tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from the whole blood of two different donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation (One-Way MLR): Treat the PBMCs from one donor (stimulator cells) with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or gamma irradiation to inhibit their proliferation. Wash the cells extensively to remove any residual mitomycin C.
-
Responder Cell Labeling: Label the PBMCs from the second donor (responder cells) with CFSE according to the manufacturer's protocol.
-
Co-culture: In a 96-well round-bottom plate, co-culture the CFSE-labeled responder cells with the mitomycin C-treated stimulator cells at a 1:1 ratio. Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Analysis: Harvest the cells and analyze the CFSE dilution in the responder T-cell population using a flow cytometer. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions.
-
Data Analysis: Quantify the percentage of proliferating cells in the presence of different concentrations of this compound. Calculate the IC50 value for the inhibition of T-cell proliferation.
This guide provides a foundational understanding of the inhibitory effects of this compound in key cell-based assays. The presented data and protocols are intended to facilitate further research into the therapeutic potential of LFA-1 antagonism.
References
Negative Control Experiments for BIRT 377 Studies: A Comparative Guide
For researchers utilizing BIRT 377, a potent and specific allosteric inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), the inclusion of rigorous negative controls is paramount to validate the specificity of its biological effects. This guide provides a comparative overview of recommended negative control experiments, complete with detailed protocols and data presentation formats, to ensure the generation of robust and publishable results.
This compound inhibits the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), by locking LFA-1 in a low-affinity conformation.[1][2][3] Consequently, effective negative controls should demonstrate a lack of effect in systems where the LFA-1/ICAM-1 axis is not the primary driver of the observed biological phenomenon.
Comparison of Key Negative Control Strategies
To assist in the selection of the most appropriate negative controls for your this compound studies, the following table summarizes key strategies, their principles, and their primary advantages.
| Negative Control Strategy | Principle | Key Advantages |
| Inactive Enantiomer | Use of the stereoisomer of this compound, (ent)-BIRT-377, which is biologically inactive.[4] | The most rigorous control for off-target effects related to the chemical scaffold of this compound. |
| Alternative Integrin-Ligand System | Employing an experimental setup reliant on a different integrin-ligand pair, such as VLA-4/fibronectin. | Demonstrates the specificity of this compound for the LFA-1 pathway. |
| Bypassing LFA-1 Signaling | Utilizing stimuli that activate downstream signaling pathways independent of LFA-1 engagement. | Confirms that this compound's effects are upstream of the bypass point and LFA-1 dependent. |
| LFA-1 Deficient Cells | Using cell lines that do not express LFA-1. | Provides a clean genetic background to validate the on-target effects of this compound. |
| Alternative LFA-1 Inhibitors | Employing LFA-1 inhibitors with a distinct chemical structure (e.g., Lovastatin, LFA703).[5][6] | Helps to confirm that the observed phenotype is due to LFA-1 inhibition and not a unique off-target effect of this compound. |
Experimental Protocols and Data Presentation
Below are detailed protocols for key negative control experiments, along with examples of how to present the resulting data in a clear and comparative manner.
T-Cell Adhesion Assay: LFA-1/ICAM-1 vs. VLA-4/Fibronectin
This assay directly compares the inhibitory effect of this compound on LFA-1-dependent adhesion versus another integrin-mediated adhesion.
Experimental Protocol:
-
Plate Coating: Coat separate 96-well plates with either human ICAM-1 (10 µg/mL) or fibronectin (10 µg/mL) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Use a T-cell line known to express both LFA-1 and VLA-4 (e.g., Jurkat cells). Label the cells with a fluorescent dye such as Calcein-AM.
-
Inhibitor Treatment: Pre-incubate the fluorescently labeled T-cells with varying concentrations of this compound, its inactive enantiomer ((ent)-BIRT-377), or a vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated and blocked plates and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
Data Presentation:
| Treatment | Concentration (µM) | Adhesion to ICAM-1 (% of Vehicle) | Adhesion to Fibronectin (% of Vehicle) |
| Vehicle | - | 100 | 100 |
| This compound | 0.1 | 75 | 98 |
| This compound | 1 | 25 | 95 |
| This compound | 10 | 5 | 92 |
| (ent)-BIRT-377 | 10 | 97 | 99 |
IL-2 Production Assay: TCR-dependent vs. PMA/Ionomycin Stimulation
This experiment differentiates between LFA-1 dependent T-cell activation and a bypass of this pathway.
Experimental Protocol:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in RPMI-1640 medium supplemented with 10% FBS.
-
Inhibitor Pre-treatment: Pre-incubate the PBMCs with this compound, its inactive enantiomer, or vehicle for 30 minutes.
-
Stimulation:
-
TCR-dependent: Stimulate cells with anti-CD3/anti-CD28 antibodies to activate T-cells through the T-cell receptor, a process that requires LFA-1 co-stimulation.
-
PMA/Ionomycin: Stimulate a separate set of cells with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. This combination directly activates Protein Kinase C and increases intracellular calcium, bypassing the need for LFA-1 signaling to induce IL-2 production.
-
-
Incubation: Culture the stimulated cells for 24-48 hours.
-
Quantification: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
Data Presentation:
| Treatment | Stimulation | IL-2 Concentration (pg/mL) |
| Vehicle | Unstimulated | < 10 |
| Vehicle | Anti-CD3/CD28 | 1500 |
| This compound (10 µM) | Anti-CD3/CD28 | 250 |
| (ent)-BIRT-377 (10 µM) | Anti-CD3/CD28 | 1450 |
| Vehicle | PMA/Ionomycin | 2000 |
| This compound (10 µM) | PMA/Ionomycin | 1950 |
Mandatory Visualizations
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: LFA-1 signaling pathway and the mechanism of action of this compound.
References
- 1. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rat and rabbit plasma distribution of free and chylomicron-associated this compound, a novel small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereodivergent synthesis of the LFA-1 antagonist BIRT-377 by porcine liver esterase desymmetrization and Curtius rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BIRT 377 as a Blocker of the LFA-1/ICAM-1 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to validate the inhibitory effect of BIRT 377 on the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). It also compares the performance of this compound with other alternative inhibitors, supported by experimental data.
Introduction to LFA-1/ICAM-1 Interaction and this compound
The interaction between LFA-1, an integrin found on the surface of leukocytes, and its ligand ICAM-1, expressed on endothelial cells and antigen-presenting cells, is a critical step in the inflammatory response.[1][2][3] This adhesion event facilitates leukocyte trafficking to sites of inflammation and is essential for the formation of the immunological synapse, a key process in T-cell activation.[4][5] Consequently, blocking the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for various inflammatory and autoimmune diseases.[1][6]
This compound is a potent, orally bioavailable small molecule that acts as an allosteric and non-competitive inhibitor of LFA-1.[4][7] It specifically binds to the αL subunit (CD11a) of LFA-1, preventing the conformational change necessary for high-affinity binding to ICAM-1.[5][7] This guide details the experimental approaches to confirm this mechanism of action.
Comparative Performance of LFA-1/ICAM-1 Inhibitors
The efficacy of this compound can be benchmarked against other inhibitors targeting the LFA-1/ICAM-1 pathway. These alternatives include monoclonal antibodies, other small molecules, and peptide inhibitors. The following table summarizes key quantitative data for this compound and a representative small molecule competitor, A-286982.
| Inhibitor | Type | Target | Assay | IC50 Value |
| This compound | Small Molecule (Allosteric) | LFA-1 | SKW3 Cell Adhesion to ICAM-1 | 2.6 ± 0.5 µM[4] |
| This compound | Small Molecule (Allosteric) | LFA-1 | LFA-1-dependent IL-2 Production | 0.85 ± 0.03 µM[4] |
| A-286982 | Small Molecule | LFA-1 | LFA-1/ICAM-1 ELISA | >100-fold higher than potent analogs[8] |
| Anti-LFA-1 mAb | Monoclonal Antibody | LFA-1 | T-cell adhesion to endothelial cells | Significant blockade[9] |
| Anti-ICAM-1 mAb | Monoclonal Antibody | ICAM-1 | T-cell adhesion to endothelial cells | Significant blockade[9] |
Key Experimental Protocols
To confirm that this compound blocks the LFA-1/ICAM-1 interaction, a series of in vitro assays are typically employed. These experiments are designed to demonstrate the specific inhibition of LFA-1-mediated functions.
Cell-Based Adhesion Assay
This assay directly measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Objective: To quantify the inhibition of LFA-1/ICAM-1-mediated cell adhesion by this compound.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a recombinant human ICAM-1/Fc chimera protein. The plates are then washed and blocked to prevent non-specific binding.
-
Cell Culture: A lymphocyte cell line expressing high levels of LFA-1, such as SKW3, is cultured and labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Treatment: The labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
Adhesion: The treated cells are added to the ICAM-1 coated plates and allowed to adhere for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Selectivity Control: To demonstrate specificity, a parallel assay is conducted using plates coated with fibronectin, the ligand for the VLA-4 integrin. This compound should not inhibit the adhesion of cells to fibronectin.[4]
LFA-1-Dependent Cytokine Production Assay
This functional assay assesses the impact of this compound on a downstream consequence of T-cell activation that is dependent on the LFA-1/ICAM-1 interaction.
Objective: To determine if this compound inhibits LFA-1-dependent T-cell activation, as measured by IL-2 production.
Methodology:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Stimulation: The PBMCs are stimulated with Staphylococcal enterotoxin B (SEB), a superantigen that induces an LFA-1-dependent T-cell activation and subsequent IL-2 production.
-
Inhibitor Treatment: The cells are co-incubated with the stimulant and varying concentrations of this compound or a vehicle control.
-
Incubation: The cell cultures are incubated for a period sufficient to allow for IL-2 production (e.g., 24-48 hours).
-
Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of IL-2 production is calculated.
Selectivity Control: To confirm that this compound is not broadly immunosuppressive, a parallel experiment is performed where T-cells are stimulated in an LFA-1-independent manner using phorbol 12-myristate 13-acetate (PMA) and ionomycin. This compound should not inhibit IL-2 production under these conditions.[4]
Visualizing the Mechanism of Action
The following diagrams illustrate the LFA-1/ICAM-1 signaling pathway and the experimental workflow to confirm this compound's inhibitory activity.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to confirm this compound's specific inhibition of LFA-1.
References
- 1. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1) is one of at least three mechanisms for lymphocyte adhesion to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICAM-1 a ligand for LFA-1-dependent adhesion of B, T and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between ICAM1 in endothelial cells and LFA1 in T cells during the pathogenesis of experimental Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICAM-1/LFA-1 interactions in T-lymphocyte activation and adhesion to cells of the blood-retina barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BIRT 377 Cross-Reactivity with LFA-1 Across Various Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and inhibitory effects of BIRT 377, a small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), across different species. The data presented here is intended to assist researchers in evaluating the suitability of this compound for their specific preclinical and translational research needs.
Introduction to this compound and LFA-1
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, is crucial for leukocyte adhesion, trafficking, and the formation of the immunological synapse.[1] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) facilitates the adhesion of leukocytes to the endothelium and their subsequent migration into tissues.[1] this compound is a potent, orally bioavailable, non-covalent allosteric inhibitor of LFA-1.[2] It specifically binds to the CD11a subunit, preventing the conformational changes required for ICAM-1 binding and thereby inhibiting LFA-1-mediated cell adhesion.[1][3]
Quantitative Comparison of this compound Activity
| Species | Assay Type | Cell Type | Measured Effect | IC50 Value |
| Human | IL-2 Production Inhibition | Peripheral Blood Lymphocytes | Inhibition of LFA-1-dependent IL-2 production | 0.85 µM[3] |
| Human | Cell Adhesion Assay | SKW3 Cells | Inhibition of binding to immobilized ICAM-1 | 2.6 µM[3] |
| Human | Protein-Protein Binding Assay | Purified Proteins | Inhibition of LFA-1/ICAM-1 interaction | 0.24 µM[3] |
| Mouse | In vivo Neuropathic Pain Model | C57BL/6 Mice | Reversal of mechanical allodynia | Not Reported |
| Rat | In vivo Neuropathic Pain Model | Sprague-Dawley Rats | Reversal of mechanical allodynia | Not Reported |
| Rabbit | Pharmacokinetic Studies | New Zealand White Rabbits | Plasma distribution of this compound | Not Reported |
Note: The efficacy of this compound in mouse and rat neuropathic pain models strongly suggests significant inhibitory activity against LFA-1 in these species, although specific IC50 values from comparable in vitro assays are not consistently reported in the literature.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of LFA-1 inhibitors like this compound.
Static Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to a substrate coated with an LFA-1 ligand, such as ICAM-1.
Materials:
-
96-well microplate
-
Recombinant ICAM-1
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Leukocyte cell line (e.g., SKW3, Jurkat) or primary leukocytes
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound or other inhibitors
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant ICAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label leukocytes with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA).
-
Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Lymphocyte Proliferation Assay (IL-2 Production)
This assay assesses the effect of LFA-1 inhibition on T-cell activation, often measured by the production of cytokines like Interleukin-2 (IL-2).
Materials:
-
96-well cell culture plate
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
This compound or other inhibitors
-
Complete cell culture medium
-
IL-2 ELISA kit
-
ELISA plate reader
Protocol:
-
Cell Plating: Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor and Stimulant Addition: Add varying concentrations of this compound or a vehicle control to the wells. Subsequently, add the T-cell mitogen or antigen to stimulate the cells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and determine the IC50 value for the inhibition of IL-2 production.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Assessing this compound Cross-Reactivity
Caption: Workflow for evaluating this compound cross-reactivity.
LFA-1 Signaling Pathway and Inhibition by this compound
Caption: LFA-1 signaling and this compound's mechanism of action.
Conclusion
This compound is a well-characterized inhibitor of human LFA-1 with demonstrated efficacy in rodent models, indicating cross-reactivity with mouse and rat LFA-1. While direct comparative IC50 values across a broad range of species are limited, the available data supports its use in preclinical studies involving these species. The provided experimental protocols offer a foundation for researchers to independently assess the activity of this compound and other LFA-1 inhibitors in their specific experimental systems. The high degree of conservation in the LFA-1 structure and function across mammals suggests that this compound may be a valuable tool for studying LFA-1-mediated processes in various species. Further studies are warranted to establish a more comprehensive cross-reactivity profile, which would be invaluable for the broader scientific community.
References
- 1. LFA-1 antagonist (BIRT377) similarly reverses peripheral neuropathic pain in male and female mice with underlying sex divergent peripheral immune proinflammatory phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The LFA-1 antagonist BIRT377 reverses neuropathic pain in prenatal alcohol-exposed female rats via actions on peripheral and central neuroimmune function in discrete pain-relevant tissue regions - PMC [pmc.ncbi.nlm.nih.gov]
BIRT 377: A Comparative Analysis of its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available preclinical data on BIRT 377, a small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1). By preventing the interaction between LFA-1 and its ligand, intercellular adhesion molecule-1 (ICAM-1), this compound modulates immune responses, showing potential therapeutic value in various disease contexts. This document summarizes quantitative efficacy data, details experimental methodologies, and visually represents key pathways and workflows to facilitate an objective comparison of this compound's performance.
Mechanism of Action: Targeting LFA-1
This compound is a non-covalent, allosteric inhibitor of LFA-1, an integrin exclusively expressed on leukocytes. It binds to the CD11a subunit of LFA-1, preventing the conformational change required for high-affinity binding to ICAM-1. This blockade of the LFA-1/ICAM-1 interaction disrupts crucial immunological processes, including leukocyte adhesion to endothelial cells, transendothelial migration, and the formation of the immunological synapse between T cells and antigen-presenting cells (APCs).
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity in various in vitro assays that model key aspects of LFA-1-mediated cellular functions.
| Assay | Cell Type | IC50 | Reference |
| LFA-1/ICAM-1 Binding | SKW3 cells | 2.6 ± 0.5 µM | [1] |
| IL-2 Production (SEB-stimulated) | Human PBMCs | 0.85 ± 0.03 µM | [1] |
In Vivo Efficacy of this compound in Disease Models
Neuropathic Pain
In a mouse model of chronic constriction injury (CCI) of the sciatic nerve, a well-established model for neuropathic pain, intravenous administration of this compound has been shown to reverse mechanical allodynia.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Chronic Constriction Injury (Mouse) | 2.5 µg, single i.v. injection | Reversed mechanical allodynia. Reduced pro-inflammatory cytokines (IL-1β, TNF) and increased anti-inflammatory cytokines (IL-10, TGF-β1) in both sexes.[2] | [2] |
Cancer
Preclinical studies have explored the potential of this compound in cancer immunotherapy. In a subcutaneous xenograft model using B16F10 melanoma cells, this compound demonstrated anti-tumor effects.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| B16F10 Melanoma Xenograft (Mouse) | Not specified | Significantly inhibited tumor growth. Reduced the number of regulatory T cells (Tregs).[3] | [3] |
Note: While the study reported significant tumor growth inhibition, specific quantitative data such as percentage of tumor growth inhibition were not provided.[3]
Alternative LFA-1 Inhibitor: Lifitegrast
Lifitegrast is another LFA-1 antagonist that has been investigated preclinically and is approved for the treatment of dry eye disease. While no direct preclinical comparative studies between this compound and lifitegrast were identified, the following data for lifitegrast is presented for context.
| Assay | Cell Type | IC50 | Reference |
| T-cell binding to ICAM-1 | Jurkat cells | 3 nM | [4] |
| Cytokine Release Inhibition | Activated lymphocytes | ~2 nM | [4] |
| Animal Model | Disease Model | Key Findings | Reference |
| Dog | Keratoconjunctivitis Sicca | Significantly increased tear production.[5] | [5] |
| Mouse | Experimental Dry Eye | Improved tear volume and ocular surface findings.[6] | [6] |
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of an LFA-1 inhibitor, such as this compound, in a subcutaneous tumor xenograft model.
Detailed Methodology:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.[3][7]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a concentration of 2 × 10^5 cells per injection volume.[3][7]
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Implantation: 2 × 10^5 B16F10 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.[3]
-
Tumor Monitoring: Tumor growth is monitored daily, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated. Tumors can be processed for histological analysis, such as immunohistochemistry for Treg markers (e.g., Foxp3).
Collagen-Induced Arthritis (CIA) Model in Mice
This is a widely used model for rheumatoid arthritis.
Induction Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old, are typically used.[2][8]
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2][8]
-
Booster (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[2][8]
-
Clinical Scoring: Starting from day 21, mice are monitored daily for signs of arthritis. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is the most common animal model for multiple sclerosis.
Induction Protocol:
-
Animals: C57BL/6 mice, 8-12 weeks old, are commonly used.[9][10]
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and CFA.[9][10]
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization.[9][10]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting from day 7. A scoring system from 0 (no signs) to 5 (moribund) is used to assess disease severity.[11][12]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model is used to study inflammatory bowel disease.
Induction Protocol:
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
DSS Administration: Mice are provided with drinking water containing 2-5% (w/v) DSS for 5-7 days to induce acute colitis.[13][14][15] For chronic colitis, cycles of DSS administration followed by regular drinking water are used.[14]
Conclusion
The available preclinical data suggest that this compound is a potent inhibitor of LFA-1 with demonstrated efficacy in models of neuropathic pain and cancer. Its mechanism of action, involving the disruption of leukocyte adhesion and migration, provides a strong rationale for its potential use in a range of inflammatory and autoimmune diseases. However, there is a notable lack of published data on the efficacy of this compound in established animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Further preclinical investigation in these areas is warranted to fully elucidate the therapeutic potential of this compound. Direct comparative studies with other LFA-1 inhibitors, such as lifitegrast, would also be highly valuable in positioning this compound within the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. LFA-1 knockout inhibited the tumor growth and is correlated with treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. 2.16. Experimental autoimmune encephalomyelitis (EAE) induction and evaluation [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Navigating the Disposal of BIRT 377: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BIRT 377, a potent inhibitor of the LFA-1/ICAM-1 interaction, proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential to ensure a safe laboratory environment and compliance with regulations.[1] This guide provides a procedural, step-by-step framework for the proper disposal of this compound, alongside essential safety information.
Core Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting. |
This data is synthesized from the MedChemExpress Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide for the disposal of non-hazardous chemical waste like this compound.
Experimental Protocol for Spill Neutralization and Cleanup:
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area.
-
Containment: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials, such as saw dust.
-
Collection: Carefully scoop up the absorbed material and place it into a designated, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), and then wipe the area dry.
-
Disposal: The container with the absorbed spill material should be disposed of as chemical waste, following the same procedure as for other this compound waste.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C18H15BrCl2N2O2 |
| Molecular Weight | 442.13 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). |
| Stability | Stable under recommended storage conditions.[1] |
This data is from the MedChemExpress Safety Data Sheet for this compound.[1]
Environmental and Regulatory Considerations
While this compound is not classified as a hazardous substance, it is crucial to prevent its release into the environment.[1] Do not allow the material to be released into sewers or waterways. All disposal must be in accordance with prevailing country, federal, state, and local regulations.[1] It is the responsibility of the generator of the waste to determine the proper waste classification and disposal methods. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on your facility's disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
